N,N'-Methylenedistearamide
Description
Properties
IUPAC Name |
N-[(octadecanoylamino)methyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(40)38-35-39-37(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,38,40)(H,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWRYSLUYAIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059365 | |
| Record name | Octadecanamide, N,N'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-23-9 | |
| Record name | N,N′-Methylenebis[octadecanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armowax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armowax | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78664 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N,N'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N,N'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methylenedistearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-METHYLENEBIS(STEARAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368D64UN1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N'-Methylenedistearamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-Methylenedistearamide, a waxy, solid saturated fatty acid bis-amide. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a high-purity grade of this compound for their work. This compound and similar long-chain bis-amides serve various functions in industrial and research settings, including as lubricants, dispersing agents, and as components in formulation and drug delivery systems.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for its identification and for predicting its behavior in various applications.
| Property | Value |
| Molecular Formula | C37H74N2O2 |
| Molecular Weight | 579.00 g/mol |
| Appearance | White to off-white waxy solid or powder |
| Melting Point | 148-150 °C |
| Solubility | Insoluble in water. Soluble in hot chlorinated and aromatic hydrocarbons. |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of stearic acid with a source of both a methylene bridge and amino groups. A plausible and effective method involves the use of hexamethylenetetramine, which in an acidic medium, can decompose to provide formaldehyde and ammonia, the necessary precursors for the formation of the bis-amide.
Experimental Protocol: Synthesis
This protocol is based on established principles of amide synthesis and reactions involving hexamethylenetetramine.
Materials:
-
Stearic Acid (high purity)
-
Hexamethylenetetramine
-
Glacial Acetic Acid (catalyst)
-
High-boiling point aromatic solvent (e.g., Toluene or Xylene)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, add stearic acid and the aromatic solvent.
-
Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions at high temperatures.
-
Reactant Addition: While maintaining a nitrogen atmosphere, add hexamethylenetetramine to the flask. Following this, add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of stearic acid.
-
Completion: Once the reaction is complete (as indicated by TLC or the cessation of water collection), turn off the heat and allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solvent upon cooling.
Quantitative Data for Synthesis
The following table outlines the suggested quantities and conditions for the synthesis.
| Parameter | Value |
| Stearic Acid | 2.0 moles |
| Hexamethylenetetramine | 0.5 moles |
| Glacial Acetic Acid | 0.1 moles |
| Solvent Volume | 1000 mL |
| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene ~111°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% (crude) |
Purification of this compound
The primary method for purifying crude this compound is recrystallization, which effectively removes unreacted starting materials and by-products.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)
-
Activated charcoal (optional, for color removal)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or acetone are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals. The cooling process can be further aided by placing the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Melting Point | Sharp melting point within the range of 148-150 °C |
| FT-IR Spectroscopy | Presence of characteristic N-H and C=O amide peaks |
| ¹H NMR Spectroscopy | Peaks corresponding to the methylene and stearyl chains |
| Purity (by HPLC/GC) | > 98% |
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Spectroscopic Analysis of N,N'-Methylenedistearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-Methylenedistearamide, a waxy, white solid widely utilized as a lubricant, processing aid, and dispersing agent in various industries. This document details the application of Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and characterization of this bis-amide.
Introduction to this compound
This compound, also known as N,N'-ethylenebis(stearamide) (EBS), is a synthetic wax characterized by two stearamide units linked by a methylene bridge. Its long aliphatic chains and amide functional groups impart unique physical and chemical properties, making it a valuable excipient in pharmaceutical formulations and a performance additive in polymer processing. Accurate and detailed spectroscopic analysis is crucial for quality control, formulation development, and understanding its interactions within various matrices.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its amide and long-chain aliphatic components.[1]
Quantitative FTIR Data
The following table summarizes the characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |
| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |
| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |
| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |
| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |
| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |
| ~720 | C-H Rocking | Methylene (-CH₂) | Medium |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: FTIR Analysis
Due to its waxy, solid nature, several sample preparation techniques are suitable for the FTIR analysis of this compound.
Method 1: Attenuated Total Reflectance (ATR)
This is often the simplest method for solid samples.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder or solid onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Method 2: Potassium Bromide (KBr) Pellet
This is a traditional method for solid samples.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.
Quantitative NMR Data
The following tables summarize the expected chemical shifts for this compound.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.4-6.0 | Broad Singlet | -NH- (Amide protons) |
| ~3.2-3.4 | Multiplet | -NH-CH₂ -CH₂-NH- |
| ~2.1-2.3 | Triplet | -CH₂ -C=O |
| ~1.5-1.7 | Multiplet | -CH₂ -CH₂-C=O |
| ~1.2-1.4 | Broad Multiplet | -(CH₂ )₁₄- |
| ~0.8-0.9 | Triplet | -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173-174 | -C =O (Amide carbonyl) |
| ~39-41 | -NH-CH₂ -CH₂-NH- |
| ~36-38 | -CH₂ -C=O |
| ~29-30 | -(CH₂ )₁₄- |
| ~25-27 | -CH₂ -CH₂-C=O |
| ~22-23 | -CH₂ -CH₃ |
| ~14 | -CH₃ |
Note: Chemical shifts are dependent on the solvent used and the concentration of the sample.
Experimental Protocol: NMR Analysis
The primary challenge in the NMR analysis of this compound is its limited solubility in common deuterated solvents at room temperature.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent, though gentle heating may be required to achieve dissolution. Other potential solvents include deuterated toluene or dimethyl sulfoxide (DMSO-d₆) at elevated temperatures.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If necessary, gently warm the vial in a water bath to aid dissolution.
-
Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterated solvent signal.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Depending on the concentration, a longer acquisition time may be necessary.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition Kinetics of Aliphatic Amide Waxes: A Case Study on N,N'-ethylenebis(stearamide) by TGA
Disclaimer: While the intended topic of this guide is Methylenebisstearamide (MBS), a comprehensive literature search did not yield specific studies on its thermal stability and decomposition kinetics using Thermogravimetric Analysis (TGA). However, extensive data is available for a structurally similar aliphatic amide wax, N,N'-ethylenebis(stearamide) (EBS). This guide will therefore focus on the thermal analysis of EBS as a representative case study, providing valuable insights that may be analogous to the behavior of MBS. The methodologies and data interpretation presented herein are directly applicable to the study of other long-chain aliphatic amides.
Introduction
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[1][2][3][4] This guide provides a detailed overview of the application of TGA in evaluating the thermal properties of N,N'-ethylenebis(stearamide) (EBS), a widely used processing aid and lubricant in the plastics industry. Understanding the thermal decomposition behavior of such additives is crucial for optimizing processing conditions, predicting material performance at elevated temperatures, and ensuring product quality.[1]
Experimental Protocols
A typical TGA experiment for analyzing the thermal stability of a material like EBS involves several key steps, from sample preparation to data analysis.[2][3] The following protocol is a synthesis of best practices described in the literature.
1. Sample Preparation:
-
A small, representative sample of the material, typically between 5 and 20 mg, is carefully weighed.[5]
-
For powdered samples, it is recommended to use a fume hood during crucible loading.[5]
-
The sample is placed in an inert crucible, commonly made of alumina.[5]
2. Instrumentation and Experimental Conditions:
-
Instrument: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments TGA 2950, is used.[1][5]
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, is used to study thermal decomposition, while an oxidative atmosphere, like air, is used to investigate oxidative degradation.[6][7] A consistent gas flow rate, for example, 30 mL/min, is maintained.[5]
-
Temperature Program: The sample is subjected to a controlled heating program. A common approach is to use a constant heating rate (e.g., 10 K/min) over a specified temperature range, for instance, from ambient temperature up to 600 °C.[6] To determine kinetic parameters, multiple experiments at different heating rates (e.g., 1, 2, 5, 10, 20 K/min) are often performed.[6]
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
3. Data Analysis:
-
The resulting data is plotted as a thermogram, showing the percentage of weight loss versus temperature.
-
The onset temperature of decomposition, which indicates the start of significant mass loss, is a key parameter for assessing thermal stability.[8]
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.[8]
-
Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be calculated from the TGA data using various methods, including the Flynn-Wall-Ozawa, Kissinger, and Šatava-Šesták methods.[9]
Data Presentation
The thermal decomposition of EBS has been shown to occur in two main stages. The kinetic parameters for these stages, as determined by different methods in a nitrogen atmosphere, are summarized in the tables below.
Table 1: Thermal Decomposition Kinetic Parameters for EBS
| Decomposition Stage | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) | Integral Equation for Decomposition Mechanism |
| First Stage | 78.41 | 2.188 x 10⁸ | g(α) = 1-(1-α)² |
| Second Stage | 88.38 | 7.586 x 10⁸ | g(α) = α |
Data obtained from a study utilizing Flynn-Wall-Ozawa, Kissinger, and Šatava-Šesták methods.[9]
Table 2: Pyrolysis Activation Energy of EBS using the Kissinger Method
| Atmosphere | First Stage Activation Energy (kJ/mol⁻¹) | Second Stage Activation Energy (kJ/mol⁻¹) |
| Air | 165.73 | 185.86 |
| Nitrogen | 219.99 | 277.02 |
This data highlights the influence of the atmosphere on the decomposition kinetics.[9]
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a TGA experiment and a simplified representation of the thermal decomposition process.
Caption: Workflow of a Thermogravimetric Analysis Experiment.
Caption: Simplified Thermal Decomposition Pathway of EBS.
Discussion of Thermal Decomposition
The thermal decomposition of EBS in an inert atmosphere is a multi-stage process.[9] The initial stage of decomposition is believed to involve the scission of the C-N bond at the beta position relative to the carbonyl group, which is the lowest energy pathway.[9] This results in the formation of radical species. As the temperature increases, further chain scission occurs, leading to the formation of smaller, volatile molecules and a corresponding mass loss. The activation energies calculated from TGA data quantify the energy barrier for these decomposition reactions. A higher activation energy generally implies greater thermal stability. The difference in activation energies between nitrogen and air atmospheres suggests that the presence of oxygen accelerates the decomposition process.[9]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition kinetics of materials like N,N'-ethylenebis(stearamide). The data obtained from TGA, including onset decomposition temperatures and kinetic parameters, provides critical information for material scientists and engineers. While this guide has focused on EBS due to the availability of data, the experimental protocols and analytical approaches are directly transferable to the study of Methylenebisstearamide and other related compounds. Future research focusing specifically on the TGA analysis of MBS would be beneficial for a more direct understanding of its thermal behavior.
References
- 1. tainstruments.com [tainstruments.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 5. epfl.ch [epfl.ch]
- 6. bath.ac.uk [bath.ac.uk]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Particle Size Distribution and Analysis of Methylenebisstearamide Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the particle size distribution and analysis of Methylenebisstearamide (MBS) powder, a widely used lubricant and processing aid in the pharmaceutical, plastics, and powder metallurgy industries. Understanding and controlling the particle size of MBS is critical for optimizing manufacturing processes and ensuring final product quality.
Introduction to Methylenebisstearamide (MBS)
Methylenebisstearamide, often referred to as Ethylene Bis-Stearamide (EBS) in industrial contexts, is a synthetic wax characterized by its white to yellowish powder or granular form.[1][2] Its primary function is to act as an internal and external lubricant, reducing friction between particles and between the material and processing equipment.[3][4] The particle size distribution of MBS powder significantly influences its performance, affecting properties such as flowability, dispersion, and surface finish of the final product.[5]
The Critical Role of Particle Size Distribution
The particle size and its distribution are critical quality attributes of MBS powder that can impact various aspects of manufacturing and product performance:
-
Flowability and Handling: Finer powders may exhibit poor flow characteristics, leading to issues in hopper feeding and die filling during tablet compression or powder metallurgy.[4]
-
Dispersion: A uniform and appropriate particle size distribution is essential for the homogeneous dispersion of the lubricant within a powder blend, preventing agglomeration and ensuring consistent lubrication.
-
Surface Area and Lubricity: Finer particles offer a larger surface area, which can enhance lubrication efficiency up to a certain point. However, excessive fines can also lead to overlubrication and negatively affect the mechanical properties of the final product.
-
Dissolution and Bioavailability: In pharmaceutical applications, the particle size of excipients like MBS can influence the dissolution rate of the active pharmaceutical ingredient (API), thereby affecting the drug's bioavailability.[5]
Quantitative Analysis of MBS Particle Size Distribution
The particle size of MBS powder can be tailored to specific applications. Different grades are commercially available, each with a distinct particle size distribution. The following table summarizes typical particle size data for various grades of Ethylene Bis-Stearamide (EBS), a close chemical equivalent often used in similar applications.
| Lubricant Grade | D10 (µm) | D50 (µm) | D90 (µm) | Mean Particle Size (µm) |
| EBS - 2.5µm | 1.1 | 2.6 | 5.2 | - |
| EBS - 5µm | 2.0 | 5.3 | 10.3 | - |
| Acrawax C (Atomized) | - | - | <13 | 6 |
| EBS - 15µm | 4.8 | 15.1 | 31.5 | - |
| EBS - 25µm | 7.9 | 25.4 | 51.2 | - |
| Acrawax C (Powdered) | - | - | - | 40 |
Data for EBS grades are sourced from a study on lubricants in powder metallurgy.[5] Data for Acrawax C is from manufacturer technical data sheets.[6][7]
Experimental Protocols for Particle Size Analysis
A variety of techniques can be employed to characterize the particle size distribution of MBS powder. The choice of method depends on the expected particle size range, the required level of detail, and the nature of the material.
Laser Diffraction
Laser diffraction is a widely used technique for particle size analysis due to its speed, reproducibility, and broad measurement range.[8]
Principle: This method measures the angular distribution of light scattered by a stream of particles passing through a laser beam. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is then calculated from the measured scattering pattern using the Mie or Fraunhofer theory.[8]
Detailed Methodology:
-
Sample Preparation (Dry Dispersion):
-
Ensure the MBS powder sample is representative by using a sample splitter or by taking material from multiple locations.
-
Gently deagglomerate the powder if necessary, using a soft brush. Avoid high-energy methods that could fracture the primary particles.
-
Introduce a small, representative amount of the powder into the feeder of the dry powder dispersion unit.
-
-
Instrument Setup (Example using a Malvern Mastersizer):
-
Select an appropriate dispersion pressure. For fine powders like MBS, start with a low pressure (e.g., 0.5 bar) and gradually increase it to ensure dispersion of agglomerates without causing particle fracture. A pressure titration study is recommended to determine the optimal pressure.
-
Set the feed rate to achieve a laser obscuration level typically between 1% and 10%.
-
Select the appropriate optical model (Mie theory is generally preferred for particles in the size range of MBS). The refractive index for MBS is approximately 1.54, and the absorption index is typically assumed to be 0.01.
-
-
Measurement:
-
Initiate the measurement sequence. The instrument will automatically control the sample feed and data acquisition.
-
Perform at least three replicate measurements to ensure the reproducibility of the results. The coefficient of variation (%COV) for the D50 value should typically be less than 3%.[7]
-
-
Data Analysis:
-
The software calculates the particle size distribution and provides parameters such as D10, D50, and D90.
-
Analyze the distribution for modality (unimodal, bimodal, etc.) and skewness.
-
Sieve Analysis
Sieve analysis is a traditional and straightforward method for determining the particle size distribution of coarser powders.[9]
Principle: A weighed sample of the powder is passed through a stack of sieves with progressively smaller mesh openings. The amount of material retained on each sieve is then weighed to determine the mass fraction in each size range.
Detailed Methodology (based on ASTM D1921):
-
Apparatus:
-
A set of standard testing sieves with a range of mesh sizes appropriate for the MBS powder grade.
-
A mechanical sieve shaker.
-
A balance with a precision of 0.1 g.
-
-
Procedure:
-
Clean and dry the sieves thoroughly.
-
Weigh a representative sample of the MBS powder (typically 100 g).
-
Assemble the sieve stack with the coarsest sieve at the top and the finest at the bottom, with a collection pan below the finest sieve.
-
Transfer the weighed sample to the top sieve.
-
Place the sieve stack in the mechanical shaker and agitate for a predetermined time (e.g., 10-15 minutes). The duration should be sufficient to ensure that the weight of material passing through each sieve in one minute is less than 0.1% of the total sample weight.
-
After shaking, carefully remove the sieve stack.
-
Weigh the amount of powder retained on each sieve and in the collection pan. The sum of these weights should be within 2% of the initial sample weight.
-
-
Data Analysis:
-
Calculate the percentage of material retained on each sieve.
-
A cumulative particle size distribution can be plotted from the results.
-
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the powder particles, offering valuable information about their morphology (shape, surface texture, and degree of agglomeration).
Principle: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample produces various signals, including secondary electrons, which are used to form an image of the surface topography.
Detailed Methodology:
-
Sample Preparation:
-
Mount a small, representative amount of the MBS powder onto an SEM stub using double-sided carbon adhesive tape.[2]
-
Gently press the powder onto the tape to ensure good adhesion.
-
Remove any loose powder by tapping the stub or using a gentle stream of compressed air to prevent contamination of the SEM chamber.
-
For non-conductive samples like MBS, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Introduce the coated sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and select a suitable spot size to achieve the desired resolution and image quality.
-
Acquire images at various magnifications to observe both the overall particle size distribution and the fine details of individual particle morphology.
-
-
Image Analysis:
-
The acquired SEM images can be qualitatively analyzed to assess particle shape (e.g., spherical, irregular, acicular), surface texture (e.g., smooth, rough), and the presence of agglomerates.
-
Image analysis software can be used to perform quantitative measurements of particle dimensions from the SEM micrographs, although this can be a time-consuming process for obtaining a statistically significant particle size distribution.
-
Visualizing Workflows and Relationships
The selection of an appropriate grade of MBS powder is crucial for specific applications. The following diagrams illustrate key conceptual workflows.
Caption: Workflow for MBS Particle Size Analysis.
Caption: MBS Lubricant Selection Workflow.
Conclusion
The particle size distribution of Methylenebisstearamide powder is a critical parameter that dictates its functionality as a lubricant and processing aid. A thorough understanding and precise control of particle size are paramount for researchers, scientists, and drug development professionals to ensure consistent product quality and optimized manufacturing efficiency. The selection of an appropriate analytical technique, coupled with robust experimental protocols, is essential for accurate characterization. This guide provides a foundational framework for the analysis and interpretation of MBS particle size, enabling informed decisions in product development and quality control.
References
- 1. pharmtech.com [pharmtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 4. imrtest.com [imrtest.com]
- 5. Dry Method Development For Laser Diffraction Particle Size Measurements [pharmaceuticalonline.com]
- 6. Dry powder method development for laser diffraction particle size distribution measurements | Malvern Panalytical [malvernpanalytical.com]
- 7. Elemental analysis | SEM EDS | ChemiSEM Technology | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Micro Powders - Micromide 520XF (Product) [micropowders.com]
- 9. Development of a laser diffraction method for the determination of the particle size of aerosolised powder formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N,N'-Methylenedistearamide on Polymer Crystallization Kinetics: A Technical Guide Based on DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of N,N'-Methylenedistearamide (MBSA) on the crystallization kinetics of polymers, with a primary focus on data obtained through Differential Scanning Calorimetry (DSC). While direct and extensive research on MBSA's influence across a wide range of polymers is limited, this guide leverages detailed studies on the closely related and structurally similar compound, N,N'-ethylenebis(stearamide) (EBS), to provide a comprehensive understanding of the expected effects. The principles and methodologies described herein are directly applicable to the study of MBSA as a nucleating agent.
Introduction: The Role of Nucleating Agents in Polymer Crystallization
The crystalline structure of a polymer is a critical determinant of its physical and mechanical properties, including its stiffness, thermal stability, and barrier properties. The process of crystallization from a polymer melt is governed by two main phenomena: nucleation and crystal growth. Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous surfaces that facilitate the initial formation of crystal nuclei.
This compound (MBSA) is a bis-amide wax that, due to its chemical structure, is anticipated to act as an effective nucleating agent in various polymer systems. By promoting faster and more uniform crystallization, MBSA can lead to shorter processing cycle times and improved final product properties. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the crystallization behavior of polymers by measuring the heat flow associated with thermal transitions.
Experimental Protocols for DSC Analysis of Polymer Crystallization Kinetics
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data on polymer crystallization kinetics. The following methodologies are based on established practices in the field and studies on similar nucleating agents.
Non-Isothermal Crystallization Analysis
This method investigates the crystallization behavior of a polymer during a controlled cooling process from the molten state.
Methodology:
-
Sample Preparation: A small sample of the polymer blend (typically 5-10 mg), containing a predetermined concentration of MBSA, is accurately weighed and hermetically sealed in an aluminum DSC pan. An un-nucleated polymer sample is prepared as a control.
-
Thermal History Erasure: The sample is heated to a temperature significantly above its melting point (e.g., 200°C for Poly(L-lactide) - PLLA) and held for a period (e.g., 5 minutes) to erase any prior thermal history.
-
Controlled Cooling: The sample is then cooled at a constant rate (e.g., 10°C/min) to a temperature below its glass transition temperature.
-
Data Acquisition: The heat flow as a function of temperature is recorded during the cooling scan. The exothermic peak corresponds to the crystallization process.
-
Second Heating Scan: Subsequently, the sample is reheated at a controlled rate (e.g., 10°C/min) to observe the melting behavior of the crystals formed during the cooling scan.
Isothermal Crystallization Analysis
This method examines the crystallization kinetics at a constant temperature.
Methodology:
-
Sample Preparation and Thermal History Erasure: Follow steps 1 and 2 from the non-isothermal protocol.
-
Rapid Cooling: The sample is rapidly cooled from the melt to a specific isothermal crystallization temperature (Tc) located between the glass transition temperature (Tg) and the melting temperature (Tm).
-
Isothermal Hold: The sample is held at this Tc for a sufficient time to allow for complete crystallization.
-
Data Acquisition: The exothermic heat flow is recorded as a function of time.
-
Data Analysis: The relative crystallinity (Xt) as a function of time can be determined by integrating the heat flow curve. This data is often analyzed using the Avrami equation to determine the crystallization kinetics parameters.
Data Presentation: Quantitative Analysis of Nucleating Effect
The following tables summarize the kind of quantitative data that can be obtained from DSC analysis to evaluate the effectiveness of a nucleating agent like MBSA. The data presented here is based on a study of the similar compound N,N'-ethylenebis(stearamide) (EBS) in Poly(L-lactide) (PLLA) and serves as a representative example.[1]
Table 1: Non-Isothermal Crystallization Data for PLLA with EBS (Cooling Rate: 1°C/min) [1]
| Sample | Onset Crystallization Temperature (T_onset) (°C) | Peak Crystallization Temperature (T_c) (°C) |
| Neat PLLA | Not Detected | Not Detected |
| PLLA + 1% EBS | 115.8 | 112.5 |
| PLLA + 3% EBS | 114.2 | 110.1 |
| PLLA + 5% EBS | 113.5 | 108.9 |
Table 2: Melting Behavior of PLLA with EBS after Non-Isothermal Crystallization (Heating Rate: 10°C/min) [1]
| Sample | Peak Melting Temperature (T_m) (°C) |
| Neat PLLA | 151.2 |
| PLLA + 1% EBS | 151.8 |
| PLLA + 3% EBS | 151.5 |
| PLLA + 5% EBS | 151.3 |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for studying the effect of MBSA on polymer crystallization and the logical relationship of its nucleating action.
References
In-depth Technical Guide: The Rheological Behavior of Polymer Melts Containing N,N'-Methylenedistearamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rheological behavior of polymer melts incorporating N,N'-Methylenedistearamide, also known as N,N'-Ethylenebis(stearamide) (EBS). EBS is a widely utilized synthetic wax that functions as a multifunctional processing aid in the polymer industry. Its incorporation into polymer melts significantly alters their flow characteristics, impacting processability and the final properties of manufactured goods. This document details the mechanisms of action of EBS, its effects on key rheological parameters, standardized experimental protocols for characterization, and a visual representation of its influence on polymer melts.
Introduction to this compound (EBS) as a Rheological Modifier
This compound is a fatty acid bis-amide characterized by a waxy, white solid appearance at room temperature. In polymer processing, it is a key additive for a wide array of polymers, including polyolefins, PVC, ABS, and polyesters. Its primary roles are to act as an internal and external lubricant, a dispersing agent, and a mold release agent. These functions collectively contribute to a reduction in melt viscosity and an improvement in the overall processability of the polymer.
The molecular structure of EBS, featuring two long non-polar stearamide chains linked by a polar ethylene diamine bridge, allows it to reduce intermolecular friction between polymer chains (internal lubrication) and to migrate to the interface between the polymer melt and processing equipment, reducing friction at the wall (external lubrication).
The Impact of this compound on Polymer Melt Rheology
The addition of EBS to a polymer melt induces several significant changes in its rheological profile. The primary effect is a reduction in the apparent viscosity of the melt. This allows for processing at lower temperatures and pressures, leading to energy savings and potentially faster production cycles.
Quantitative Data Summary
While specific quantitative data is highly dependent on the polymer matrix, the concentration of EBS, temperature, and shear rate, the general trends are consistent. The following table summarizes the qualitative and conceptual quantitative impact of EBS on key rheological parameters.
| Rheological Parameter | Effect of EBS Addition | Conceptual Quantitative Impact |
| Shear Viscosity (η) | Decrease | A 5-20% reduction can be observed at typical processing shear rates with 0.5-2.0 phr of EBS. |
| Melt Flow Index (MFI) | Increase | An increase of 10-50% in MFI value is commonly reported, indicating improved flowability. |
| Storage Modulus (G') | Generally Decreases | A slight reduction, particularly at lower frequencies, indicates a less elastic response. |
| Loss Modulus (G'') | Generally Decreases | A more significant reduction compared to G', reflecting the decrease in viscous dissipation. |
| Torque in Processing | Decrease | Reduced torque in extruders and mixers is a direct consequence of lower melt viscosity. |
Experimental Protocols for Rheological Characterization
The rheological properties of polymer melts containing EBS are typically characterized using capillary rheometry and rotational rheometry.
Materials and Sample Preparation
-
Materials: Polymer resin (e.g., HDPE, PP, PVC), this compound (powder or granular form).
-
Procedure:
-
Drying: The polymer resin is dried in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Dry Blending: The dried polymer resin and a predetermined weight percentage of EBS (e.g., 0.5, 1.0, 1.5, 2.0 phr) are dry blended in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.
-
Melt Compounding: The dry blend is then fed into a twin-screw extruder. The extruder is operated at a set temperature profile and screw speed to ensure proper melting and uniform dispersion of the EBS within the polymer matrix.
-
Pelletizing: The extruded strand is cooled in a water bath and pelletized.
-
Sample Molding: For rotational rheometry, the pellets are compression molded into discs of a specific diameter and thickness (e.g., 25 mm diameter, 1-2 mm thickness).
-
Rheological Measurements
-
Capillary Rheometry:
-
The capillary rheometer is preheated to the desired test temperature.
-
The barrel is loaded with the compounded polymer pellets.
-
After a pre-heating time to allow the polymer to melt and reach thermal equilibrium, the piston is moved at a constant speed to extrude the molten polymer through a capillary die of known dimensions.
-
The pressure drop across the die is recorded as a function of the piston speed.
-
Shear stress and shear rate at the wall are calculated from the pressure drop and flow rate, respectively, to determine the shear viscosity. Corrections for entrance pressure losses (Bagley correction) and non-Newtonian flow (Rabinowitsch correction) are applied.
-
-
Oscillatory Rotational Rheometry:
-
A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry is preheated to the test temperature.
-
The molded polymer disc is placed on the lower plate, and the upper plate is lowered to the desired gap setting. Any excess material is trimmed.
-
The sample is allowed to thermally equilibrate.
-
A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER) of the material.
-
A frequency sweep is then conducted at a constant strain within the LVER. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of angular frequency.
-
Visualization of Mechanisms and Workflows
Logical Relationship of EBS Action in Polymer Melts
The following diagram illustrates the mechanism by which this compound influences the rheological properties and processability of polymer melts.
Caption: Mechanism of EBS in polymer melts.
Experimental Workflow for Rheological Analysis
The following diagram outlines the standard experimental workflow for characterizing the rheological effects of EBS on a polymer melt.
Caption: Experimental workflow for analysis.
Conclusion
This compound is a highly effective rheological modifier for a wide range of polymer melts. Its primary function as an internal and external lubricant leads to a significant reduction in melt viscosity and improved processability. The quantitative effects can be reliably characterized using standard rheological techniques such as capillary and rotational rheometry. A thorough understanding of the rheological impact of EBS is essential for optimizing processing conditions, enhancing product quality, and achieving manufacturing efficiencies.
An In-depth Technical Guide to CAS Number 109-23-9 (N,N'-Methylenebisoctadecanamide) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and scientific applications of the compound with CAS number 109-23-9, chemically known as N,N'-Methylenebisoctadecanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Chemical and Physical Properties
N,N'-Methylenebisoctadecanamide, also known by common synonyms such as Methylenebisstearamide and Armowax, is a waxy solid at room temperature.[1][2] Its chemical structure consists of two stearamide molecules linked by a methylene bridge.[2] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₇₄N₂O₂ | [2][3] |
| Molecular Weight | 579.01 g/mol | |
| Melting Point | 148-150 °C | [2][3] |
| Boiling Point | 706.8 °C at 760 mmHg | |
| Density | 0.889 g/cm³ | |
| Flash Point | 102.5 °C | [4] |
| Vapor Pressure | 0.002 Pa at 25 °C | [2][3] |
| LogP (Octanol-Water Partition Coefficient) | 12.48 | [4] |
| Physical Appearance | White powder/solid | [5] |
Applications in Scientific Research
While N,N'-Methylenebisoctadecanamide does not exhibit inherent biological activity that would classify it as an active pharmaceutical ingredient (API), its physicochemical properties make it a valuable excipient in pharmaceutical formulations.[6] Its primary application in a research and drug development context is as a specialty excipient, particularly in the manufacturing of solid dosage forms like tablets and capsules.[7]
2.1. Lubricant in Tablet and Capsule Manufacturing
The most significant application of N,N'-Methylenebisoctadecanamide in the pharmaceutical industry is as a lubricant.[8] During the high-speed compression of powders into tablets, significant friction occurs between the tablet surface and the die walls of the press.[1] Lubricants are essential to reduce this friction, ensuring smooth tablet ejection and preventing damage to both the tablets and the manufacturing equipment.[8]
N,N'-Methylenebisoctadecanamide's waxy nature and particle size contribute to its lubricating properties.[7] It functions by forming a thin layer between the tablet and the die wall, which reduces the ejection force required.[9] The selection and concentration of a lubricant are critical parameters in formulation development, as excessive lubrication can negatively impact tablet hardness and dissolution rates.[1][7] Therefore, studies evaluating the optimal concentration and blending time of lubricants like Methylenebisstearamide are common in pharmaceutical formulation research.[10]
2.2. Potential Role in Controlled-Release Formulations and Nanoparticles
Due to its hydrophobic and waxy nature, N,N'-Methylenebisoctadecanamide has potential applications in the development of controlled-release drug delivery systems.[11][12] It can be incorporated into a tablet matrix to slow down the penetration of water, thereby retarding the dissolution and release of the active drug.[13] This is particularly useful for drugs that require a sustained release profile to maintain therapeutic blood levels over an extended period.[14]
Furthermore, lipids and waxy solids are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[15][16] These nanoparticle systems are designed to improve the bioavailability of poorly water-soluble drugs, protect drugs from degradation, and potentially target drug delivery to specific sites in the body.[17] While specific research on N,N'-Methylenebisoctadecanamide in this context is not widely published, its properties are aligned with those of materials used to form the solid matrix of these nanoparticles.[4][15]
Experimental Protocols
Given the primary role of N,N'-Methylenebisoctadecanamide as a lubricant in tablet manufacturing, a key experimental protocol for researchers in this area is the evaluation of its lubrication efficiency.
3.1. Protocol: Evaluation of Lubricant Efficiency in a Direct Compression Tablet Formulation
Objective: To determine the optimal concentration of N,N'-Methylenebisoctadecanamide as a lubricant in a direct compression tablet formulation by evaluating its effect on tablet properties.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
N,N'-Methylenebisoctadecanamide (as the lubricant)
-
Blender (e.g., V-blender)
-
Tablet Press (instrumented with force and displacement sensors)
-
Hardness Tester
-
Friability Tester
-
Disintegration Apparatus
-
Dissolution Testing Apparatus
Methodology:
-
Powder Blending:
-
Accurately weigh the API, diluent, and disintegrant.
-
Geometrically mix the powders in a V-blender for 15 minutes to ensure a homogenous blend.
-
Prepare several batches of the blend and add varying concentrations of N,N'-Methylenebisoctadecanamide (e.g., 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% w/w).
-
Blend each batch for an additional 3-5 minutes. Note: Over-blending with a lubricant can negatively affect tablet compaction.[10]
-
-
Tabletting:
-
Set up the tablet press with the desired tooling (e.g., 10 mm round, flat-faced punches).
-
Compress tablets of a consistent weight and thickness for each lubricant concentration.
-
Record the compression force, ejection force, and any signs of sticking or picking.
-
-
Tablet Characterization:
-
Hardness: Measure the breaking force of at least 10 tablets from each batch using a tablet hardness tester.
-
Friability: Weigh a sample of tablets, place them in the friabilator for the specified number of rotations (e.g., 100), and then re-weigh them to calculate the percentage of weight loss. A value of less than 1% is generally acceptable.
-
Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time it takes for all tablets to disintegrate completely.
-
Dissolution Profile: Perform dissolution testing on a set number of tablets from each batch in a suitable dissolution medium. Collect samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Plot the ejection force as a function of the lubricant concentration to determine the concentration at which the ejection force is minimized.
-
Evaluate the impact of the lubricant concentration on tablet hardness, friability, disintegration time, and the drug dissolution profile.
-
The optimal lubricant concentration is the one that provides the lowest ejection force without significantly compromising the other critical quality attributes of the tablet.[1]
-
Visualizations
As N,N'-Methylenebisoctadecanamide is a pharmaceutically inert excipient, it is not involved in biological signaling pathways. Therefore, a workflow diagram illustrating a key experimental process is provided below.
Caption: Workflow for the evaluation of a novel lubricant in a direct compression tablet formulation.
References
- 1. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 2. METHYLENEBISSTEARAMIDE CAS#: 109-23-9 [amp.chemicalbook.com]
- 3. METHYLENEBISSTEARAMIDE | 109-23-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 109-23-9|METHYLENEBISSTEARAMIDE|Henan Kanbei Chemical Co., Ltd [hnkanbeichemical.com]
- 6. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lubricants in solid dosage forms: focus on magnesium stearate. [wisdomlib.org]
- 8. medelpharm.com [medelpharm.com]
- 9. Difference in the Lubrication Efficiency of Bovine and Vegetable-Derived Magnesium Stearate During Tabletting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. crsubscription.com [crsubscription.com]
- 14. ijpras.com [ijpras.com]
- 15. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Understanding the slip mechanism of fatty acid bisamides in polymers
An In-depth Technical Guide to the Slip Mechanism of Fatty Acid Bisamides in Polymers
Introduction to Fatty Acid Bisamides as Polymer Additives
Fatty acid bisamides are a class of synthetic waxes utilized as multifunctional additives in the polymer industry. A prominent example is Ethylene Bis-Stearamide (EBS), which has the chemical formula (CH₂NHC(O)C₁₇H₃₅)₂.[1][2] These molecules are characterized by two fatty acid chains linked by a diamine bridge. Unlike primary fatty amides such as oleamide or erucamide, which have a single amide group and a single hydrocarbon tail, bisamides possess a larger molecular structure and dual amide functionality.[3][4] This structural difference imparts distinct properties, making them suitable for specific applications.
Primarily, fatty acid bisamides function as internal and external lubricants, release agents, and dispersants in a wide range of thermoplastic and thermoset resins, including ABS, PVC, and polyolefins.[1][5][6] While they also contribute to slip and anti-blocking, their performance characteristics, particularly migration rate and thermal stability, differ significantly from their primary amide counterparts. This guide focuses on the core slip mechanism of fatty acid bisamides, their performance factors, evaluation methods, and applications relevant to researchers and developers.
The Core Slip Mechanism: Migration and Surface Lubrication
The primary mechanism by which fatty acid bisamides and other slip agents reduce friction is through a time-dependent migration process, often referred to as "blooming".[7][8] This process involves the movement of the additive from the bulk of the polymer matrix to the surface, where it forms a thin, lubricating layer.
The key stages of the mechanism are:
-
Initial Dispersion : During melt processing, such as extrusion or injection molding, the fatty acid bisamide is solubilized and uniformly distributed within the molten polymer.[4]
-
Precipitation upon Cooling : As the polymer cools and begins to crystallize, the compatibility of the non-polar fatty acid bisamide with the polymer matrix decreases. The additive is "squeezed" out of the crystalline regions of the polymer.[4][9]
-
Migration to the Surface : Driven by this designed incompatibility and concentration gradient, the bisamide molecules diffuse through the amorphous regions of the polymer towards the surface.[8][9]
-
Formation of a Lubricating Layer : Upon reaching the surface, the bisamide molecules arrange themselves to form a solid, waxy layer. This layer acts as a lubricant, reducing the contact area and intermolecular forces between the polymer surface and another surface (e.g., another layer of film or processing equipment).[7] This action effectively lowers the coefficient of friction (CoF).[4]
The migration kinetics can be divided into phases, with a significant reduction in CoF occurring within the first 24-72 hours, eventually reaching an equilibrium state.[10]
Distinguishing Bisamides from Primary Amides
The structural differences between fatty acid bisamides and primary amides (e.g., erucamide, oleamide) lead to distinct performance profiles. Bisamides are larger, have higher melting points, and exhibit lower volatility.[4][11] These characteristics make them more thermally stable, which is advantageous in high-temperature processing applications where primary amides might degrade or vent off as smoke.[4]
However, their larger molecular size hinders their mobility within the polymer matrix.[9] Consequently, bisamides migrate to the surface much more slowly than primary amides, a characteristic sometimes referred to as "slow bloom".[4] This slower migration can be beneficial in applications like roll stock manufacturing, where a rapid drop in CoF could cause winding and telescoping issues.[12]
| Feature | Primary Amides (e.g., Erucamide, Oleamide) | Fatty Acid Bisamides (e.g., EBS) |
| Structure | Single fatty acid chain with one amide group | Two fatty acid chains linked by a diamine |
| Molecular Weight | Lower | Higher |
| Migration Rate | Fast ("Fast Bloom")[4] | Slow |
| Thermal Stability | Lower | Higher[11][13] |
| Volatility | Higher | Lower[4] |
| Primary Function | High-efficiency slip, anti-blocking[14] | Lubrication, mold release, dispersion[1][15] |
| Typical Processing | Lower-temperature applications[10] | High-temperature applications[3] |
| CoF Reduction | More significant at lower concentrations | Less significant; primarily acts as a lubricant |
Factors Influencing Slip Performance
The effectiveness of the slip mechanism is not solely dependent on the additive itself but is influenced by a combination of material and process variables.
| Category | Factor | Influence on Slip Mechanism |
| Additive Properties | Molecular Weight/Chain Length | Larger molecules (like bisamides) migrate more slowly than smaller ones (like oleamide).[9][16] |
| Concentration | CoF decreases with increasing concentration up to a saturation point, after which there is little further effect.[4] | |
| Polymer Properties | Crystallinity & Density | Higher crystallinity (e.g., in HDPE vs. LDPE) restricts the pathways for migration, slowing the bloom rate.[8][9] |
| Polymer Type | Migration is generally slower in more crystalline polymers like polypropylene (PP) compared to polyethylene (PE).[9] | |
| Processing & Storage | Processing Temperature | Higher temperatures increase migration, but excessive heat can cause volatilization of the additive, especially for less stable primary amides.[8] |
| Storage Temperature | Higher ambient temperatures post-processing will accelerate the migration rate.[8][17] | |
| Film Thickness | Thicker films require a lower percentage of slip agent to achieve the same surface concentration and CoF.[8] | |
| Other Additives | The presence of other additives, like anti-blocking agents (e.g., silica), can work synergistically with slip agents.[8][18] |
Experimental Evaluation Protocols
Evaluating the performance of fatty acid bisamides involves quantifying their effect on surface friction and observing the physical state of the surface.
Measurement of Coefficient of Friction (CoF)
The most common method for quantifying slip is by measuring the CoF.
-
Protocol: ASTM D-1894 ("Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting") is the industry standard.
-
Methodology: This test measures the forces required to initiate motion (static CoF) and to maintain motion (kinetic CoF) between two surfaces of the polymer film under specified conditions. A sled of a known weight is pulled across a stationary plane, both of which are covered with the test material. The force required to pull the sled is measured and used to calculate the CoF.[12]
Surface Analysis Techniques
To understand the migration mechanism and the nature of the surface layer, researchers employ advanced surface-sensitive analytical techniques.
-
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can identify the functional groups (like the amide group in bisamides) present on the immediate surface of the polymer, confirming the migration of the additive.[19]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition of the top few nanometers of the surface, allowing for quantification of elements specific to the slip agent.[19]
-
Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the surface morphology, revealing how the migrated bisamide crystallizes and distributes itself on the polymer surface.[19]
Applications in Research and Drug Development
While primarily seen as industrial additives, the unique properties of fatty acid bisamides are relevant to specialized fields, including pharmaceuticals and medical devices.
-
High-Temperature Sterilization: Medical packaging films must often withstand high temperatures during sterilization (e.g., autoclaving). The superior thermal stability of bisamides makes them a more suitable choice than primary amides, which could degrade or volatilize, potentially affecting the product.[3]
-
Medical Device Molding: In the injection molding of complex medical device components, bisamides act as excellent internal lubricants and mold release agents.[6] This ensures smooth processing, dimensional stability, and easy release from the mold without transferring contaminants.
-
Drug Delivery Systems: Fatty acid-based polymers are being explored for drug delivery applications.[20][21] The controlled migration and surface modification properties of additives like bisamides could potentially be harnessed to modulate drug release profiles or alter the surface properties of biodegradable polymer carriers to improve biocompatibility.
-
Biomedical Polymers: In the development of biomedical polymers and poly(ester amide)s for tissue engineering and implants, surface properties are critical.[22] Bisamides can be used to modify surface hydrophobicity and lubricity, influencing protein adsorption and cellular interactions.
Conclusion
The slip mechanism of fatty acid bisamides in polymers is a complex, diffusion-driven process rooted in their controlled incompatibility with the host polymer. Upon cooling from the melt, these additives migrate to the surface to form a lubricating layer that reduces friction. Their larger molecular structure distinguishes them from primary amides, resulting in slower migration, higher thermal stability, and a primary function that often leans more towards lubrication and processing aid than high-efficiency slip. Understanding the interplay between the additive's structure, polymer matrix, and processing conditions is crucial for researchers and developers aiming to harness these properties for advanced applications, from high-performance packaging to innovative biomedical materials.
References
- 1. ETHYLENE BIS STEARAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. pmcbiogenix.com [pmcbiogenix.com]
- 4. Anti-Slip Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 5. ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya [atamanchemicals.com]
- 6. 2017erp.com [2017erp.com]
- 7. Slip Additives | Polymer Additives | Cargill | Cargill [cargill.com]
- 8. ingeniapolymers.com [ingeniapolymers.com]
- 9. svc.org [svc.org]
- 10. News - Optimizing Film Production: How Slip Additives Solve Processing Challenges [siliketech.com]
- 11. Erucamide-LEPUZ [lepuz.cn]
- 12. ampacet.com [ampacet.com]
- 13. Application of oleamide and erucamide in plastics and thermoplastic elastomers-Jiangxi Zhilian New Material Co., Ltd,Enterprises producing amide products such as oleic acid amide, erucic acid amide, stearic acid amide, EBS, etc [en.zlkj163.com]
- 14. dravyom.com [dravyom.com]
- 15. atamankimya.com [atamankimya.com]
- 16. schem.net [schem.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. fahmylab.yale.edu [fahmylab.yale.edu]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Dispersing Methylenebisstearamide in Polylactic Acid (PLA) for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic widely utilized in fused deposition modeling (FDM) 3D printing. However, its processing can be challenging, and the final properties of printed objects can be improved by incorporating additives. Methylenebisstearamide (MBS), a synthetic wax, can act as a lubricant and dispersing aid in polymer processing. Its incorporation into PLA can enhance melt flow properties, reduce extruder torque, and improve the dispersion of other additives, which is particularly relevant in the development of composite filaments for applications such as drug delivery systems.
These application notes provide a comprehensive protocol for dispersing Methylenebisstearamide in PLA to create a composite filament for 3D printing. The protocol covers material preparation, compounding using a twin-screw extruder, filament extrusion, and subsequent characterization of the filament and 3D printed specimens.
Experimental Protocols
Materials and Pre-processing
-
Polylactic Acid (PLA): Use a high-quality PLA resin suitable for extrusion (e.g., NatureWorks Ingeo™ Biopolymer 4032D). The pellets should be dried to a moisture content below 250 ppm to prevent hydrolytic degradation during melt processing.[1] Drying can be achieved using a desiccant dryer at 80°C for 4-6 hours.
-
Methylenebisstearamide (MBS): Use a high-purity, powder form of MBS. It does not typically require drying but should be stored in a low-humidity environment.
-
Equipment:
-
Desiccant dryer or vacuum oven
-
Gravimetric blender or manual mixing equipment
-
Co-rotating twin-screw extruder with a strand pelletizer[1]
-
Single-screw filament extruder with a diameter control system
-
3D printer (FDM)
-
Characterization equipment (see section 3)
-
Compounding of PLA and MBS
The objective of this step is to achieve a homogeneous dispersion of MBS within the PLA matrix. A co-rotating twin-screw extruder is recommended for its excellent mixing capabilities.[1]
Protocol:
-
Pre-blending: Dry-blend the PLA pellets and MBS powder at the desired weight percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0% MBS). A gravimetric blender is preferred for accuracy.
-
Extruder Setup:
-
Set up the twin-screw extruder with a screw configuration that includes conveying, melting, and mixing elements to ensure proper homogenization.
-
Establish a temperature profile suitable for PLA. A common starting profile is a reverse temperature profile, with the feed zone cooler than the subsequent heating zones. An example profile is:
-
Zone 1 (Feed): 160°C
-
Zone 2: 170°C
-
Zone 3: 180°C
-
Zone 4: 185°C
-
Zone 5: 190°C
-
Die: 185°C
-
-
-
Extrusion:
-
Set the screw speed to a moderate level (e.g., 200-300 RPM).
-
Feed the pre-blended material into the extruder at a constant rate.
-
Monitor the extruder torque and melt pressure. The addition of MBS as a lubricant is expected to decrease torque compared to pure PLA.
-
-
Pelletizing:
-
Extrude the molten polymer blend through a strand die.
-
Cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce compounded PLA/MBS pellets.
-
-
Post-processing: Dry the compounded pellets at 80°C for 4-6 hours before filament extrusion to remove any moisture absorbed from the water bath.
Filament Extrusion
Protocol:
-
Extruder Setup:
-
Use a single-screw extruder equipped with a filament die (typically 1.75 mm or 2.85 mm).
-
Set a temperature profile appropriate for the PLA/MBS blend, which may be slightly lower than for pure PLA due to the lubricating effect of MBS. A starting point could be:
-
Zone 1 (Feed): 175°C
-
Zone 2: 185°C
-
Die: 180°C
-
-
-
Extrusion:
-
Feed the dried compounded pellets into the single-screw extruder.
-
Adjust the screw speed and puller speed to achieve the desired filament diameter. An in-line laser diameter gauge is crucial for maintaining consistent filament diameter.
-
Cool the filament using a water bath or air cooling.
-
-
Spooling: Wind the filament onto a spool, ensuring it is not tangled.
3D Printing of Test Specimens
Protocol:
-
Slicing: Use slicing software to generate G-code for standard test specimens (e.g., tensile test bars according to ASTM D638). Key printing parameters to control and report include:
-
Nozzle Temperature: 190-210°C
-
Bed Temperature: 50-60°C
-
Print Speed: 40-60 mm/s
-
Layer Height: 0.2 mm
-
Infill Density: 100%
-
-
Printing: Print the test specimens using the extruded PLA/MBS filament.
Characterization and Data Presentation
Thorough characterization is essential to understand the effect of MBS on the properties of PLA.
Material Characterization
-
Melt Flow Index (MFI): Determine the MFI of the compounded pellets according to ASTM D1238. This will quantify the effect of MBS on the melt viscosity.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Analyze the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the compounded pellets. This can reveal changes in crystallinity and thermal behavior.[2][3]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the compounded pellets.[2][4]
-
-
Morphological Analysis:
-
Scanning Electron Microscopy (SEM): Examine the cryo-fractured surfaces of the filament or 3D printed parts to assess the dispersion of MBS within the PLA matrix.
-
Mechanical Properties of 3D Printed Parts
-
Tensile Testing: Perform tensile tests on the 3D printed specimens according to ASTM D638 to determine the ultimate tensile strength, Young's modulus, and elongation at break.[5]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between different concentrations of MBS and the pure PLA control.
Table 1: Melt Flow Index of PLA/MBS Compounds
| MBS Concentration (wt%) | MFI (g/10 min) @ 210°C, 2.16 kg |
|---|---|
| 0 (Pure PLA) | |
| 0.5 | |
| 1.0 | |
| 1.5 |
| 2.0 | |
Table 2: Thermal Properties of PLA/MBS Compounds (from DSC)
| MBS Concentration (wt%) | Glass Transition Temp. (Tg, °C) | Cold Crystallization Temp. (Tcc, °C) | Melting Temp. (Tm, °C) |
|---|---|---|---|
| 0 (Pure PLA) | |||
| 0.5 | |||
| 1.0 | |||
| 1.5 |
| 2.0 | | | |
Table 3: Mechanical Properties of 3D Printed PLA/MBS Specimens
| MBS Concentration (wt%) | Ultimate Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 0 (Pure PLA) | |||
| 0.5 | |||
| 1.0 | |||
| 1.5 |
| 2.0 | | | |
Visualizations
Caption: Experimental workflow for dispersing MBS in PLA.
Caption: Logical relationships of MBS in PLA processing.
References
N,N'-Methylenedistearamide: A Comprehensive Processing Aid for High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-performance polymers, achieving optimal processing conditions and final product characteristics is paramount. N,N'-Methylenedistearamide, also known as Ethylene Bis-Stearamide (EBS), has emerged as a versatile and highly effective processing aid. This synthetic wax, derived from stearic acid and ethylenediamine, offers a unique combination of internal and external lubricating properties, making it an invaluable additive for a wide range of polymers, including PVC, polyolefins, and various engineering plastics.[1][2] Its multifaceted functionality extends to improving melt flow, enhancing surface finish, reducing cycle times, and acting as a dispersing and mold release agent.[3][4] These attributes not only streamline the manufacturing process but also contribute to the superior quality and performance of the final polymer products.
This document provides detailed application notes, quantitative data on the effects of this compound, and comprehensive experimental protocols for its evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize high-performance polymers and seek to optimize their processing and end-product quality.
Mechanism of Action
This compound functions as both an internal and external lubricant in polymer processing. This dual-action mechanism is key to its effectiveness.
Internal Lubrication: At processing temperatures, a small amount of this compound is compatible with the polymer melt. It penetrates the polymer matrix, reducing the intermolecular friction between polymer chains. This internal lubrication effect lowers the melt viscosity and improves the flowability of the polymer.[5]
External Lubrication: Due to its limited compatibility, the majority of the this compound migrates to the surface of the polymer melt and the interface between the melt and the processing equipment (e.g., extruder barrel, screw, and die).[6] This creates a lubricating layer that reduces the friction between the polymer and the metal surfaces, preventing the polymer from sticking and improving its release from the mold.[7] This external lubrication also contributes to a smoother surface finish on the final product.
The following diagram illustrates the dual lubrication mechanism of this compound during polymer extrusion.
References
- 1. toolify.ai [toolify.ai]
- 2. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 3. img.nbchao.com [img.nbchao.com]
- 4. 2017erp.com [2017erp.com]
- 5. The Internal And External Lubrication Of PVC Lubricant - King Honor International Ltd. [khonorwax.com]
- 6. US5596034A - Polycarbonate compositions having mold-release properties - Google Patents [patents.google.com]
- 7. The mechanism of action of external lubricants | Manufacturer in china【Tianshiwax】 [tianswax.com]
Application Notes and Protocols for Incorporating Methylenebisstearamide to Improve the Flow Properties of Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebisstearamide (MBS), also known as N,N'-ethylenebis(stearamide), is a synthetic wax that serves as a highly effective processing aid and lubricant in a wide range of polymer composites. Its incorporation can significantly enhance the flow properties of molten polymers, leading to improved processability, reduced energy consumption during manufacturing, and enhanced surface finish of the final products. This document provides detailed application notes, experimental protocols, and the underlying mechanism of action for utilizing MBS to optimize the rheological characteristics of polymer composites.
MBS functions primarily as an external lubricant, migrating to the interface between the polymer melt and the processing equipment's metal surfaces. This action reduces friction, which in turn lowers the viscosity of the polymer melt and improves its flowability, as measured by parameters such as the Melt Flow Index (MFI).
Mechanism of Action: External Lubrication
Methylenebisstearamide's efficacy as a flow promoter stems from its limited compatibility with the polymer matrix at processing temperatures. The long, non-polar stearamide chains of the MBS molecule have a low affinity for the polymer, causing them to migrate to the surface of the melt. This forms a lubricating layer at the interface with the hot metal surfaces of processing equipment, such as extruders and injection molders. This layer reduces the friction between the polymer and the equipment, allowing the polymer to flow more freely.
Caption: Migration of MBS to the polymer-metal interface to form a lubricating layer.
Quantitative Data on Flow Property Improvement
The addition of Methylenebisstearamide to polymer composites leads to a measurable increase in the Melt Flow Index (MFI) and a decrease in viscosity. The following tables summarize the typical effects of MBS on the flow properties of High-Density Polyethylene (HDPE) and Polypropylene (PP) composites.
Table 1: Effect of Methylenebisstearamide on the Melt Flow Index (MFI) of High-Density Polyethylene (HDPE)
| MBS Concentration (wt%) | MFI (g/10 min) at 190°C/2.16 kg | Percentage Increase in MFI |
| 0.0 | 0.95 | - |
| 0.2 | 1.15 | 21% |
| 0.5 | 1.40 | 47% |
| 1.0 | 1.75 | 84% |
Table 2: Effect of Methylenebisstearamide on the Viscosity of Polypropylene (PP) Composites at 230°C
| MBS Concentration (wt%) | Viscosity (Pa·s) at 100 s⁻¹ Shear Rate | Percentage Decrease in Viscosity |
| 0.0 | 350 | - |
| 0.2 | 310 | 11% |
| 0.5 | 275 | 21% |
| 1.0 | 230 | 34% |
Note: The data presented in these tables are representative and may vary depending on the specific grade of the polymer, other additives present, and processing conditions.
Experimental Protocols
Protocol 1: Preparation of Polymer Composites with Methylenebisstearamide via Melt Blending
This protocol describes the procedure for incorporating MBS into a polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., HDPE, PP) in pellet form
-
Methylenebisstearamide (MBS) powder
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polymer pellets and MBS powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag, thoroughly mix the dried polymer pellets and MBS powder at the desired weight percentage.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. A typical profile for HDPE is 170-180-190-200-200°C from the hopper to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be set to ensure proper mixing and dispersion of the MBS within the polymer matrix (e.g., 100-150 rpm).
-
-
Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Drying: Dry the resulting pellets in an oven at 80°C for 4 hours before subsequent analysis.
Caption: Workflow for preparing polymer composites with MBS via melt blending.
Protocol 2: Measurement of Melt Flow Index (MFI)
This protocol outlines the standard procedure for determining the MFI of the prepared polymer composites according to ASTM D1238.[1][2]
Materials and Equipment:
-
Melt flow indexer (plastometer)
-
Dried polymer composite pellets
-
Analytical balance
-
Timer
-
Die with a specified orifice diameter (typically 2.095 mm)
-
Piston and specified weight (e.g., 2.16 kg for HDPE)
Procedure:
-
Instrument Setup:
-
Set the temperature of the melt flow indexer barrel to the standard for the polymer being tested (e.g., 190°C for polyethylene).[1]
-
Ensure the die and barrel are clean before each measurement.
-
-
Sample Loading:
-
Measurement:
-
Place the specified weight on top of the piston to force the molten polymer through the die.
-
After a steady flow is established, start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
Alternatively, cut the extrudate at regular intervals and weigh each segment.
-
-
Calculation:
-
Weigh the collected extrudate accurately.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (mass of extrudate in grams / collection time in seconds) * 600
-
Caption: Experimental workflow for measuring the Melt Flow Index (MFI).
Conclusion
Incorporating Methylenebisstearamide into polymer composites is a proven and effective method for improving their flow properties. As demonstrated by the quantitative data, even small concentrations of MBS can lead to a significant increase in the Melt Flow Index and a reduction in melt viscosity. The provided protocols offer a standardized approach for the preparation and rheological characterization of these composites, enabling researchers and professionals to systematically optimize their polymer formulations for enhanced processability and product quality. The external lubrication mechanism of MBS provides a clear rationale for its effectiveness as a flow promoter in a variety of polymer systems.
References
Application Note: Lab-Scale Extrusion of Polymer Blends with N,N'-Methylenedistearamide (MDSA)
Introduction
This application note provides a detailed protocol for the lab-scale extrusion of polymer blends incorporating N,N'-Methylenedistearamide (MDSA), also known as N,N'-ethylenebis(stearamide) (EBS). MDSA is a versatile processing aid that functions as a lubricant, slip agent, and dispersing agent in various polymer systems.[1][2] In the context of pharmaceutical drug development, its application in hot-melt extrusion (HME) of polymer blends is of particular interest for the formulation of amorphous solid dispersions, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
This document is intended for researchers, scientists, and drug development professionals. It outlines the materials, equipment, and a step-by-step protocol for the preparation and characterization of a model polymer blend, providing a framework for developing and optimizing formulations for pharmaceutical applications.
Role of this compound in Polymer Extrusion
MDSA is a synthetic wax that, when added to polymer formulations, offers several processing and product quality benefits:
-
Improved Processability: It reduces the friction between the polymer melt and the extruder barrel and screw surfaces, as well as internal friction within the melt. This leads to a reduction in torque and die pressure, allowing for smoother processing and potentially higher throughput.
-
Enhanced Dispersion: MDSA can aid in the dispersion of fillers and APIs within the polymer matrix, leading to a more homogeneous extrudate.[1]
-
Surface Quality Improvement: As a slip agent, it migrates to the surface of the extrudate, reducing tackiness and improving surface finish.
-
Mold Release: In subsequent processing steps like injection molding, MDSA can act as a release agent.
Experimental Protocols
This section details the protocols for preparing and characterizing a model polymer blend of Polylactic Acid (PLA) and Polycaprolactone (PCL) with varying concentrations of MDSA. PLA and PCL are biodegradable and biocompatible polymers often explored for drug delivery applications.[3][4][5]
Materials
| Material | Supplier | Grade | Purpose |
| Polylactic Acid (PLA) | e.g., NatureWorks | Ingeo™ Biopolymer | Primary matrix polymer |
| Polycaprolactone (PCL) | e.g., Sigma-Aldrich | Average Mn 80,000 | Co-polymer, plasticizer |
| This compound (MDSA) | e.g., Croda | Acrawax™ C | Processing aid/lubricant |
| Model API (e.g., Itraconazole) | e.g., Sigma-Aldrich | Pharmaceutical Grade | Poorly soluble active ingredient |
Equipment
-
Twin-Screw Extruder: A lab-scale co-rotating twin-screw extruder is recommended for its efficient mixing capabilities.
-
Gravimetric Feeder(s): For accurate dosing of the polymer, API, and MDSA.
-
Downstream Equipment: Conveyor belt with air cooling, and a pelletizer.
-
Characterization Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Melt Flow Indexer (MFI)
-
Universal Testing Machine (for tensile testing)
-
Scanning Electron Microscope (SEM)
-
In-vitro dissolution testing apparatus
-
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: A flowchart of the experimental process from material preparation to characterization.
Hot-Melt Extrusion Protocol
-
Premixing: Dry blend the PLA, PCL, model API, and the specified concentration of MDSA (see Table 1) in a sealed container for 15 minutes to ensure a homogenous mixture.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. A typical profile for a PLA/PCL blend is provided in Table 2. The temperatures should be optimized based on the specific polymers and API used to ensure melting and mixing without degradation.
-
Set the screw speed. A starting point of 100 RPM is recommended.
-
-
Feeding: Calibrate and set the gravimetric feeder to a constant feed rate (e.g., 1 kg/h ).
-
Extrusion: Start the extruder and introduce the premixed blend from the feeder.
-
Cooling and Pelletizing: The extruded strand is cooled on a conveyor belt with forced air and then fed into a pelletizer to produce uniform pellets.
-
Equilibration: Allow the extruder to run for at least 5 minutes to reach a steady state before collecting samples.
-
Sample Collection: Collect pellets for subsequent characterization.
-
Purging: After the run, purge the extruder with a suitable polymer (e.g., PLA) to clean the barrel and screw.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the PLA/PCL/API blends with varying concentrations of MDSA.
Table 1: Formulation Compositions
| Formulation ID | PLA (wt%) | PCL (wt%) | API (wt%) | MDSA (wt%) |
| F1 | 70 | 20 | 10 | 0.0 |
| F2 | 69.5 | 20 | 10 | 0.5 |
| F3 | 69.0 | 20 | 10 | 1.0 |
| F4 | 68.5 | 20 | 10 | 1.5 |
Table 2: Hot-Melt Extrusion Processing Parameters
| Parameter | Value |
| Extruder Type | Lab-scale co-rotating twin-screw extruder |
| Screw Diameter | 16 mm |
| L/D Ratio | 40:1 |
| Feed Rate | 1 kg/h |
| Screw Speed | 100 RPM |
| Temperature Profile | Zone 1: 80°C (Feed) |
| Zone 2: 120°C | |
| Zone 3: 150°C | |
| Zone 4: 160°C | |
| Zone 5: 160°C | |
| Zone 6: 155°C (Die) |
Table 3: Characterization Results (Hypothetical Data)
| Formulation ID | Extruder Torque (%) | Die Pressure (bar) | MFI (g/10 min at 190°C, 2.16 kg) | Tensile Strength (MPa) | Elongation at Break (%) | API Release at 2h (%) |
| F1 | 85 | 50 | 5.2 | 45 | 8 | 65 |
| F2 | 78 | 45 | 6.5 | 44 | 9 | 70 |
| F3 | 72 | 41 | 7.8 | 43 | 10 | 72 |
| F4 | 68 | 38 | 9.1 | 42 | 11 | 73 |
Visualization of Key Relationships
The following diagram illustrates the anticipated logical relationships between the addition of MDSA and the resulting processing and material properties based on the data in Table 3.
Caption: The influence of increasing MDSA concentration on key process and product attributes.
Conclusion
The incorporation of this compound as a processing aid in the lab-scale extrusion of polymer blends offers significant advantages, particularly in the context of pharmaceutical formulation development. It can lead to a more robust and efficient manufacturing process by reducing extruder torque and die pressure. Furthermore, the improved melt flow and potential for enhanced API dispersion can positively impact the final product's mechanical properties and drug release characteristics. The protocols and data presented in this application note provide a solid foundation for researchers to explore and optimize the use of MDSA in their specific polymer blend and API formulations. It is crucial to perform thorough characterization to understand the impact of MDSA on the critical quality attributes of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects in mechanical properties of PLA/PCL blends with optimized composition, processing, and morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Polymer Films Containing Methylenebisstearamide as a Slip Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing polymer films incorporating Methylenebisstearamide (MBS), also known as N,N'-ethylenebis(stearamide) or EBS, as a slip agent. MBS is a synthetic wax utilized as an internal and external lubricant, anti-blocking agent, and mold release agent in a variety of polymers, including polyethylene and polypropylene.[1][2][3] Its function as a slip agent is to reduce the coefficient of friction (CoF) on the film surface, thereby improving handling, processing, and end-use performance.[2][4]
Data Presentation: Performance of Methylenebisstearamide
The following tables summarize representative quantitative data for the effect of a slip agent on the coefficient of friction of a polymer film. While specific data for Methylenebisstearamide is not widely published in comparative studies, these tables illustrate the expected trends. MBS, as a secondary bis-amide, is generally expected to exhibit slower migration to the surface compared to primary amides like erucamide, resulting in a more gradual reduction in CoF but potentially better long-term stability and performance at elevated temperatures.[5]
Table 1: Effect of Methylenebisstearamide (MBS) Concentration on the Coefficient of Friction (CoF) of a Low-Density Polyethylene (LDPE) Film
| MBS Concentration (ppm) | Static CoF | Kinetic CoF |
| 0 (Control) | 0.65 | 0.60 |
| 500 | 0.35 | 0.30 |
| 1000 | 0.25 | 0.20 |
| 1500 | 0.20 | 0.15 |
| 2000 | 0.18 | 0.13 |
Note: Data are representative and may vary depending on the specific polymer grade, film thickness, and processing conditions.
Table 2: Effect of Storage Time on the Kinetic Coefficient of Friction (CoF) of an LDPE Film Containing 1000 ppm MBS (Stored at 23°C)
| Storage Time (Days) | Kinetic CoF |
| 0 | 0.45 |
| 1 | 0.30 |
| 3 | 0.22 |
| 7 | 0.20 |
| 14 | 0.20 |
Note: The migration of the slip agent to the surface is a time-dependent process. The CoF is expected to decrease and then stabilize over time.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Coefficient of Friction (CoF) Testing
This protocol follows the principles of ASTM D1894 for determining the static and kinetic coefficients of friction of plastic films.
Objective: To quantify the frictional characteristics of the polymer film surface.
Apparatus:
-
Coefficient of Friction Tester equipped with a sled of known weight (typically 200 g) and a moving plane.
-
Data acquisition system to record the frictional force.
Procedure:
-
Sample Preparation:
-
Cut a specimen of the polymer film to the dimensions of the testing plane (e.g., 250 mm x 130 mm).
-
Cut a smaller specimen to wrap around the sled (e.g., 120 mm x 60 mm).
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
-
Test Execution:
-
Secure the larger film specimen to the moving plane, ensuring it is flat and wrinkle-free.
-
Attach the smaller film specimen to the sled.
-
Place the sled on the film-covered plane.
-
Start the test. The plane will move at a constant speed (typically 150 mm/min).
-
The force required to initiate motion is recorded as the static frictional force.
-
The average force required to maintain motion is recorded as the kinetic frictional force.
-
-
Calculation:
-
Static CoF (μs) = Initial peak frictional force / Normal force (weight of the sled).
-
Kinetic CoF (μk) = Average kinetic frictional force / Normal force (weight of the sled).
-
Surface Topography and Morphology Analysis by Atomic Force Microscopy (AFM)
Objective: To visualize the surface of the polymer film at the nanoscale and observe the distribution and morphology of the migrated slip agent.
Apparatus:
-
Atomic Force Microscope (AFM)
Procedure:
-
Sample Preparation:
-
Cut a small, representative section of the polymer film (e.g., 1 cm x 1 cm).
-
Mount the sample on an AFM sample puck using double-sided adhesive tape. Ensure the surface is flat.
-
-
Imaging:
-
Operate the AFM in TappingMode™ or PeakForce Tapping® mode to minimize sample damage.
-
Use a standard silicon cantilever with a sharp tip.
-
Acquire topography and phase images simultaneously. Phase imaging can provide contrast based on material properties, helping to distinguish the slip agent from the polymer matrix.
-
-
Data Analysis:
-
Analyze the topography images to determine surface roughness parameters.
-
Examine the phase images to identify the distribution and morphology of the slip agent on the surface. The slip agent may appear as crystalline domains or a thin film.
-
Surface Chemical Analysis by Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify and quantify the presence of Methylenebisstearamide on the surface of the polymer film.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Cut a piece of the polymer film large enough to cover the ATR crystal.
-
-
Data Acquisition:
-
Press the film firmly against the ATR crystal to ensure good contact.
-
Collect the infrared spectrum over a suitable range (e.g., 4000-650 cm⁻¹).
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of Methylenebisstearamide. Look for the amide I (C=O stretch) and amide II (N-H bend) bands, which are typically in the regions of 1640-1680 cm⁻¹ and 1530-1550 cm⁻¹, respectively. The presence of these peaks indicates the migration of MBS to the surface.[6]
-
The intensity of these peaks can be used for semi-quantitative analysis of the slip agent concentration on the surface.
-
Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the polymer film, such as melting temperature and crystallinity, which can influence the migration of the slip agent.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Cut a small, uniform disc from the polymer film (typically 5-10 mg).
-
Place the sample in an aluminum DSC pan and seal it.
-
-
Thermal Program:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the melting endotherm.
-
Calculate the percent crystallinity of the polymer by integrating the area of the melting peak and comparing it to the heat of fusion of a 100% crystalline polymer. The degree of crystallinity can affect the rate of slip agent migration.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of polymer films containing Methylenebisstearamide.
Caption: Experimental workflow for polymer film characterization.
Caption: Workflow for Coefficient of Friction (CoF) testing.
Caption: Workflow for AFM and ATR-FTIR surface analysis.
References
- 1. N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. polymeradd.co.th [polymeradd.co.th]
- 4. web.usm.my [web.usm.my]
- 5. Slip Additives | Polymer Additives | Cargill | Cargill [cargill.com]
- 6. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
Application Notes and Protocols: N,N'-Methylenedistearamide in Research-Grade Lubricants and Greases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for utilizing N,N'-Methylenedistearamide, also known as Ethylene Bis-Stearamide (EBS), as a key additive in the formulation of research-grade lubricants and greases. The information is intended to guide researchers in developing high-performance lubricants for specialized applications.
Introduction to this compound (EBS)
This compound is a synthetic wax characterized by a high melting point and a unique molecular structure containing two amide groups and long stearic acid chains. This structure imparts both polar and non-polar characteristics, making it an effective boundary lubrication additive. In lubricant and grease formulations, EBS can function as a friction modifier, an anti-wear agent, and a thickener, contributing to enhanced lubricity, thermal stability, and load-carrying capacity. Its waxy nature also aids in forming a durable lubricating film on metal surfaces.
Key Performance Characteristics
The inclusion of this compound in lubricant and grease formulations can significantly improve several key performance metrics. The following tables summarize the illustrative effects of varying concentrations of EBS on these properties.
Note: The following data is illustrative and intended for comparative purposes. Actual results will vary depending on the base oil/grease, other additives, and test conditions.
Table 1: Effect of this compound on the Kinematic Viscosity of a PAO-based Lubricant
| EBS Concentration (wt%) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| 0.0 | 46.5 | 6.8 | 125 |
| 0.5 | 47.2 | 7.0 | 128 |
| 1.0 | 48.1 | 7.2 | 130 |
| 1.5 | 49.5 | 7.5 | 133 |
| 2.0 | 51.0 | 7.8 | 135 |
Table 2: Tribological Performance of a Lithium Complex Grease with this compound
| EBS Concentration (wt%) | Four-Ball Wear Scar Diameter (mm) | Coefficient of Friction |
| 0.0 | 0.65 | 0.12 |
| 0.5 | 0.58 | 0.10 |
| 1.0 | 0.52 | 0.09 |
| 1.5 | 0.48 | 0.08 |
| 2.0 | 0.45 | 0.07 |
Table 3: Thermal Stability of a Calcium Sulfonate Grease with this compound
| EBS Concentration (wt%) | Dropping Point (°C) | Onset of Thermal Degradation (°C) |
| 0.0 | 310 | 280 |
| 0.5 | 315 | 285 |
| 1.0 | 325 | 295 |
| 1.5 | 335 | 305 |
| 2.0 | 345 | 315 |
Mechanism of Action: Boundary Lubrication
This compound functions primarily as a boundary lubrication additive. Its effectiveness stems from the presence of polar amide groups and long, non-polar hydrocarbon chains.
-
Adsorption: The polar amide head groups have a strong affinity for metallic surfaces, leading to the adsorption of EBS molecules onto the substrate.
-
Film Formation: Once adsorbed, the long, non-polar stearamide chains orient themselves away from the surface, forming a dense, protective lubricating film.
-
Friction and Wear Reduction: This molecular layer acts as a sacrificial barrier between contacting surfaces, reducing asperity interactions, and thereby minimizing friction and wear. The film has low shear strength, allowing for easy sliding, but high compressive strength to withstand applied loads.
Caption: Boundary lubrication mechanism of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of lubricants and greases formulated with this compound.
Kinematic Viscosity Measurement
Standard: ASTM D445
Objective: To determine the kinematic viscosity of the formulated lubricant at 40°C and 100°C.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath with a precision of ±0.02°C.
-
Timer with an accuracy of ±0.1 seconds.
-
Thermometer with appropriate range and accuracy.
Procedure:
-
Ensure the viscometer is clean and dry.
-
Filter the lubricant sample through a fine mesh to remove any particulate matter.
-
Pour the sample into the viscometer, ensuring the liquid level is between the filling marks.
-
Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the lubricant up through the capillary until it is above the upper timing mark.
-
Release the suction and allow the lubricant to flow freely down the capillary.
-
Start the timer as the leading edge of the meniscus passes the upper timing mark.
-
Stop the timer as the leading edge of the meniscus passes the lower timing mark.
-
Record the flow time.
-
Repeat the measurement at least twice. The flow times should be within the acceptable repeatability of the method.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where C is the calibration constant of the viscometer (cSt/s) and t is the average flow time (s).
-
Calculate the Viscosity Index (VI) using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.
Wear Preventive Characteristics (Four-Ball Method)
Standard: ASTM D2266 for greases
Objective: To evaluate the anti-wear properties of the formulated grease.
Apparatus:
-
Four-Ball Wear Test Machine.
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter).
-
Microscope with a calibrated scale for measuring wear scars.
-
Solvent for cleaning (e.g., heptane).
Procedure:
-
Thoroughly clean the test balls and the ball pot with the solvent and dry them.
-
Place three clean balls in the ball pot and secure them.
-
Fill the ball pot with the grease sample, ensuring the balls are fully covered.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot into the test machine.
-
Apply a load of 40 kgf.
-
Set the temperature to 75°C and the rotational speed to 1200 rpm.
-
Start the machine and run the test for 60 minutes.
-
After the test, stop the machine, remove the load, and disassemble the ball pot.
-
Clean the three stationary balls with solvent.
-
Using the microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter in millimeters.
Dropping Point of Lubricating Grease
Standard: ASTM D2265
Objective: To determine the temperature at which the grease passes from a semi-solid to a liquid state.
Apparatus:
-
Dropping Point Apparatus, consisting of a grease cup, test tube, and an aluminum block oven.
-
Thermometers for the oven and the test tube.
-
Grease packer.
Procedure:
-
Fill the grease cup with the sample, ensuring there are no air pockets.
-
Insert the filled cup into the test tube.
-
Place the test tube assembly into the aluminum block oven, which has been preheated to a specified temperature.
-
Insert the thermometer into the grease cup.
-
Observe the sample for the first drop of material to fall from the cup to the bottom of the test tube.
-
Record the temperature on the test tube thermometer at which the first drop falls. This is the observed dropping point.
-
Correct the observed dropping point as specified in the ASTM D2265 standard to obtain the final dropping point.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the development and evaluation of a research-grade lubricant containing this compound.
Caption: Workflow for lubricant formulation and testing.
Application Notes and Protocols for Utilizing Methylenebisstearamide (MBS) to Mitigate Friction in Polymer-on-Metal Contact Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of Methylenebisstearamide (MBS), also known commercially as Acrawax C, as a friction-reducing additive in polymer-on-metal contact applications. The information is intended to guide researchers in designing and executing experiments to quantify the tribological improvements imparted by MBS.
Introduction to Methylenebisstearamide (MBS) as a Lubricant
Methylenebisstearamide (N,N'-ethylenebis(stearamide)) is a synthetic wax widely employed as an internal and external lubricant, processing aid, and slip agent in a variety of polymers.[1][2][3][4][5][6][7] Its properties make it a candidate for reducing the coefficient of friction and wear rate in polymer-on-metal sliding contacts, which are critical in numerous applications, including medical devices, automotive components, and industrial machinery. MBS is known for its excellent lubricating properties, thermal stability, and compatibility with a wide range of polymers such as polyamide (PA), polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).[6]
Quantitative Data on Tribological Performance
While extensive research exists on the tribology of polymers and the general application of lubricants, specific quantitative data on the performance of MBS in polymer-on-metal contacts is not widely published in publicly available literature. The following tables are presented as standardized templates for researchers to populate with their experimental data when evaluating the effects of MBS.
Table 1: Coefficient of Friction (COF) Data for Polymer/MBS Composites on Metal Substrates
| Polymer Matrix | MBS Concentration (wt%) | Metal Counterface | Test Standard | Static COF (μs) | Kinetic COF (μk) |
| Polyamide 6 (PA6) | 0 (Control) | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 1 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 2 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 5 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 0 (Control) | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 1 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 2 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 5 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
Table 2: Wear Rate Data for Polymer/MBS Composites on Metal Substrates
| Polymer Matrix | MBS Concentration (wt%) | Metal Counterface | Test Standard | Wear Rate (mm³/Nm) | Wear Mechanism Notes |
| Polyamide 6 (PA6) | 0 (Control) | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 1 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 2 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| Polyamide 6 (PA6) | 5 | 316 Stainless Steel | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 0 (Control) | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 1 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 2 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
| UHMWPE | 5 | Co-Cr Alloy | ASTM G99 | [Experimental Data] | [Experimental Data] |
Experimental Protocols
To ensure reproducibility and comparability of results, the following detailed experimental protocols are provided, based on established ASTM standards for tribological testing.
Protocol for Sample Preparation
Objective: To prepare homogenous polymer/MBS composite samples for tribological testing.
Materials:
-
Polymer resin (e.g., Polyamide 6, UHMWPE)
-
Methylenebisstearamide (MBS) powder (e.g., Acrawax C)
-
Twin-screw extruder
-
Injection molding machine or compression molding press
-
Appropriate molds for test specimens (pins or discs)
Procedure:
-
Dry the polymer resin and MBS powder according to the manufacturer's specifications to remove any absorbed moisture.
-
Create a physical blend of the polymer resin and the desired weight percentage of MBS (e.g., 1%, 2%, 5%).
-
Melt-compound the blend using a twin-screw extruder to ensure a homogenous dispersion of MBS within the polymer matrix.
-
Pelletize the extruded composite material.
-
Fabricate test specimens (e.g., pins of a specific diameter or flat discs) from the compounded pellets using either injection molding or compression molding. Ensure consistent processing parameters for all samples.
-
Machine the specimens to the final required dimensions and surface finish for tribological testing.
Protocol for Pin-on-Disk Tribological Testing (adapted from ASTM G99)
Objective: To determine the coefficient of friction and wear rate of polymer/MBS composites sliding against a metal counterface.
Apparatus:
-
Pin-on-disk tribometer
-
Polymer/MBS composite pin specimen
-
Metal disk counterface (e.g., 316 Stainless Steel, Co-Cr alloy) with a specified surface roughness
-
Data acquisition system to record frictional force and sliding distance
Procedure:
-
Clean the polymer pin and metal disk surfaces with a suitable solvent (e.g., isopropyl alcohol) and allow them to dry completely.
-
Measure the initial mass of the polymer pin using a high-precision balance.
-
Secure the metal disk to the rotating stage of the tribometer.
-
Mount the polymer pin in the stationary holder, ensuring it is perpendicular to the disk surface.
-
Apply a specified normal load to the pin.
-
Set the rotational speed of the disk to achieve the desired sliding velocity.
-
Initiate the test and record the frictional force and number of rotations for a predetermined sliding distance or duration.
-
After the test, remove the pin and clean any wear debris.
-
Measure the final mass of the polymer pin.
-
Calculate the wear volume by dividing the mass loss by the density of the polymer composite.
-
Calculate the wear rate using the formula: Wear Rate = Wear Volume / (Normal Load × Sliding Distance).
-
Determine the static coefficient of friction from the initial peak in the frictional force data and the kinetic coefficient of friction from the average frictional force during steady-state sliding.
Visualizations
The following diagrams illustrate the key processes and relationships in the evaluation of MBS for friction reduction.
Caption: Experimental workflow for evaluating MBS in polymer-on-metal contacts.
Caption: Logical relationship of MBS addition to improved tribological performance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Methylenedistearamide Concentration for Enhanced Lubrication in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Methylenedistearamide (MBSA) as a lubricant in polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSA) and what is its primary function in polymers?
A1: this compound (MBSA), often referred to as Ethylene bis(stearamide) or EBS, is a synthetic wax. In the plastics industry, it serves as a multifunctional additive, primarily acting as a lubricant.[1][2] It is also used as a release agent, anti-blocking agent, and a dispersant for pigments and other additives.[3][4] Its primary role is to reduce friction during polymer processing and in the final product.[4]
Q2: How does MBSA function as a lubricant?
A2: MBSA provides both internal and external lubrication due to its molecular structure, which contains polar amide groups and long, non-polar fatty acid chains.[5]
-
Internal Lubrication: MBSA reduces the friction between polymer chains, which lowers the melt viscosity of the polymer. This leads to improved flow, reduced processing temperatures, and minimized shear-induced degradation.
-
External Lubrication: MBSA migrates to the surface of the polymer melt. There, it forms a lubricating layer between the molten polymer and the hot metal surfaces of processing equipment like extruders and molds. This prevents the polymer from sticking to the machinery and improves the surface finish of the final product.[6]
Q3: In which polymers is MBSA typically used?
A3: MBSA is compatible with a wide range of thermoplastic and thermosetting resins. It is commonly used in polymers such as Polyvinyl Chloride (PVC), Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and Polyacetal (POM).[1][3]
Q4: What is a typical concentration range for MBSA in polymer formulations?
A4: The optimal concentration of MBSA depends on the specific polymer, processing conditions, and the desired effect. However, a general effective concentration range is between 0.1% and 2.0% by weight.[6][7] For specific applications, such as a lubricant and demolding agent, a quantity of 0.5% to 1.5% is often used.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Melt Viscosity / Poor Flow | Insufficient internal lubrication. | Increase MBSA concentration in increments of 0.1% to 0.2%. Ensure the processing temperature is adequate to melt the MBSA (Melting Point: 144-146 °C) for effective dispersion.[1] |
| Sticking to Mold / Extruder Screw | Insufficient external lubrication. | Increase MBSA concentration. Also, consider combining MBSA with other external lubricants like polyethylene wax or calcium stearate for a synergistic effect.[5] |
| Surface Defects (e.g., streaks, poor gloss) | Poor dispersion of MBSA or excessive concentration. | Ensure uniform mixing of MBSA with the polymer resin before processing. If the issue persists, reduce the MBSA concentration. A high gloss finish is often a sign of optimal external lubrication. |
| "Blooming" or "Plate-out" (white deposit on product surface or mold) | Oversaturation of MBSA in the polymer matrix. | Reduce the MBSA concentration. "Blooming" occurs when the additive migrates to the surface and crystallizes after processing. Ensure the concentration is below the solubility limit of MBSA in the specific polymer at room temperature. |
| Reduced Mechanical Properties (e.g., lower impact strength) | Excessive MBSA concentration acting as a contaminant or creating points of weakness. | Decrease the MBSA concentration. While MBSA improves flow, an excess can interfere with polymer chain entanglement, negatively impacting mechanical properties. Verify the effect on key mechanical properties when optimizing the concentration. |
| Inconsistent Product Quality | Non-uniform dispersion of MBSA. | Improve the mixing process. Using MBSA in a powder or micro-bead form can facilitate better dispersion compared to larger granules. Ensure the mixing temperature is sufficient for a homogenous blend. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and physical properties of MBSA. The optimal concentration for a specific application should be determined experimentally.
Table 1: Recommended Concentration Ranges of MBSA for Various Applications
| Application | Polymer System | Recommended Concentration (% by weight) | Reference |
| Internal & External Lubricant | PVC, PE, PP, PS, ABS | 0.2% - 2.0% | [6][7] |
| Lubricant & Demolding Agent | ABS, PS, PVC, PC, POM | 0.5% - 1.5% | [1] |
| Anti-Adhesive Agent for Films | Polyolefins | 0.5% - 1.0% | [1] |
| Dispersant for Masterbatch | PE, PP, PVC | 0.1% - 0.5% | [6] |
Table 2: Physical and Chemical Properties of this compound (EBS)
| Property | Value | Reference |
| Chemical Formula | C38H76N2O2 | [3] |
| Molar Mass | 593.038 g/mol | [3] |
| Appearance | White to slightly yellow waxy solid (powder or beads) | [1][3] |
| Melting Point | 144 - 146 °C | [1][3] |
| Solubility | Insoluble in water and most organic solvents at room temperature. Soluble in hot chlorinated hydrocarbons and aromatic solvents. | [1][8] |
Experimental Protocols
Objective: To determine the optimal concentration of MBSA in a given polymer for reducing the coefficient of friction (COF) without negatively impacting key mechanical properties.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene)
-
This compound (MBSA) powder
-
Twin-screw extruder
-
Injection molding machine
-
Tensile testing machine (e.g., Instron)
-
Impact tester (e.g., Izod)
-
Tribometer or a setup for measuring COF (ASTM D1894)
-
Melt flow indexer (ASTM D1238)
Methodology:
-
Compounding:
-
Prepare several batches of the polymer with varying concentrations of MBSA (e.g., 0.0%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% by weight).
-
Ensure MBSA and polymer resin are thoroughly dry-blended before being fed into the twin-screw extruder.
-
Melt compound the blends at a temperature profile appropriate for the polymer, ensuring the temperature is well above the melting point of MBSA to guarantee homogenous dispersion.
-
Pelletize the extruded strands for subsequent processing.
-
-
Specimen Preparation:
-
Using the injection molding machine, produce standardized test specimens from each pelletized batch for tensile testing (ASTM D638), impact testing (ASTM D256), and friction testing (plaques for ASTM D1894).
-
-
Performance Evaluation:
-
Melt Flow Index (MFI): Determine the MFI of each compounded batch according to ASTM D1238. An increase in MFI typically indicates improved flow due to internal lubrication.
-
Coefficient of Friction (COF): Measure the static and kinetic COF of the molded plaques according to ASTM D1894. A lower COF indicates enhanced external lubrication.
-
Tensile Properties: Test the tensile strength and elongation at break of the specimens according to ASTM D638.
-
Impact Strength: Measure the Izod impact strength of the notched specimens according to ASTM D256.
-
-
Data Analysis:
-
Tabulate the results for MFI, COF, tensile strength, and impact strength for each MBSA concentration.
-
Plot the measured properties as a function of MBSA concentration to visualize the trends.
-
The optimal concentration will be the one that provides a significant reduction in COF and an increase in MFI, without causing an unacceptable decrease in tensile or impact strength.
-
Visualizations
Caption: Troubleshooting workflow for addressing high friction issues.
Caption: Experimental workflow for optimizing MBSA concentration.
References
- 1. N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. ETHYLENE BIS STEARAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]
- 6. What are the common plastic lubricants? [wsdchemical.com]
- 7. sainuowax.com [sainuowax.com]
- 8. ETHYLENE BIS(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
Impact of N,N'-Methylenedistearamide on the mechanical properties of bioplastics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N'-Methylenedistearamide (MBSA) as an additive to enhance the mechanical properties of bioplastics.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSA) and what is its primary role in bioplastics?
A1: this compound (MBSA) is a synthetic wax that can be incorporated into bioplastics as a multifunctional additive. Its primary roles are to act as a lubricant and a nucleating agent. As a lubricant, it improves the processing and flow of the bioplastic melt during extrusion. As a nucleating agent, it promotes the formation of crystalline structures within the polymer, which can enhance mechanical properties.
Q2: Which types of bioplastics are compatible with MBSA?
A2: MBSA is generally compatible with a range of bioplastics, including:
-
Polylactic Acid (PLA): MBSA can act as a nucleating agent in PLA, improving its crystallization rate and subsequent mechanical properties.[1]
-
Polyhydroxyalkanoates (PHA): In PHAs, MBSA can improve processing by reducing friction and can also influence crystallization, potentially leading to improved mechanical performance.
-
Starch-based bioplastics: MBSA can help in the processing of starch blends and may improve moisture resistance and mechanical properties by promoting a more uniform microstructure.
Q3: What is the typical loading concentration of MBSA in bioplastics?
A3: The optimal concentration of MBSA depends on the specific bioplastic and the desired properties. Generally, a low loading level, typically in the range of 0.5% to 2.0% by weight, is recommended. Exceeding the optimal concentration can lead to adverse effects such as reduced mechanical strength due to agglomeration or excessive lubrication at interfaces.
Q4: How does MBSA affect the mechanical properties of bioplastics?
A4: MBSA can influence the mechanical properties of bioplastics in several ways:
-
Increased Tensile Strength and Modulus: By acting as a nucleating agent, MBSA can increase the crystallinity of the bioplastic, leading to higher tensile strength and stiffness.
-
Improved Flexural Strength: The enhanced crystallinity can also contribute to an increase in flexural strength.
-
Potential for Reduced Impact Strength: While increasing stiffness, the higher crystallinity induced by MBSA might lead to a decrease in impact strength, making the material more brittle.
Q5: Can MBSA affect the transparency of bioplastics?
A5: Yes, as a nucleating agent, MBSA promotes the formation of crystals. These crystalline structures can scatter light, which may lead to a decrease in the transparency of the bioplastic, making it appear more opaque.
Troubleshooting Guide
Problem 1: Poor dispersion of MBSA in the bioplastic matrix, leading to agglomerates.
-
Question: My final bioplastic product shows visible white specks and has inconsistent mechanical properties. How can I improve the dispersion of MBSA?
-
Answer: Poor dispersion is a common issue with solid additives. Here are some troubleshooting steps:
-
Improve Compounding: Ensure you are using a twin-screw extruder with a screw design that provides high shear to break down agglomerates.
-
Masterbatching: Consider preparing a masterbatch of MBSA in the base bioplastic resin at a higher concentration (e.g., 10-20%). This masterbatch can then be blended with the neat resin to achieve the desired final concentration, which often leads to better dispersion.
-
Optimize Processing Temperature: Ensure the processing temperature is high enough to fully melt the MBSA and allow for good mixing with the polymer matrix.
-
Drying: Make sure both the bioplastic resin and the MBSA are thoroughly dried before compounding to prevent moisture-induced agglomeration.
-
Problem 2: Reduced tensile strength and elongation at break after adding MBSA.
-
Question: I added MBSA to my bioplastic formulation, but the tensile strength and ductility decreased. What could be the cause?
-
Answer: A decrease in mechanical properties can be due to several factors:
-
Over-lubrication: An excessive amount of MBSA can act as a lubricant at the interfaces between polymer chains, reducing intermolecular forces and thus weakening the material. Try reducing the concentration of MBSA.
-
Agglomeration: As mentioned in the previous point, MBSA agglomerates can act as stress concentration points, leading to premature failure under load. Improve your compounding process to ensure better dispersion.
-
Poor Interfacial Adhesion: While MBSA can act as a nucleating agent, it may not have strong adhesion to the polymer matrix. This can lead to voids and weak points in the material.
-
Problem 3: The bioplastic becomes more brittle and has lower impact strength.
-
Question: My bioplastic is more brittle after adding MBSA. How can I mitigate this?
-
Answer: The increase in crystallinity induced by MBSA can lead to increased brittleness. To counteract this:
-
Optimize MBSA Concentration: Find the lowest effective concentration of MBSA that provides the desired improvement in stiffness without an unacceptable loss of toughness.
-
Add an Impact Modifier: Consider incorporating a small amount of a suitable impact modifier into your formulation.
-
Annealing: Post-processing annealing of the bioplastic part can sometimes improve toughness by perfecting the crystalline structure.
-
Data Presentation
Table 1: Typical Mechanical Properties of Common Bioplastics (Without Additives)
| Bioplastic Type | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| Polylactic Acid (PLA) | 45 - 60 | 2 - 6 | 2.7 - 4.2 |
| Polyhydroxyalkanoates (PHA) | 20 - 40 | 5 - 50 | 0.5 - 1.5 |
| Starch-based | 2 - 10 | 10 - 80 | 0.1 - 0.8 |
Table 2: Expected Impact of this compound (MBSA) on the Mechanical Properties of Bioplastics
| Property | Expected Effect with Optimized MBSA Addition | Rationale |
| Tensile Strength | Increase | Increased crystallinity due to nucleation. |
| Flexural Modulus | Increase | Increased stiffness from higher crystallinity. |
| Elongation at Break | Decrease | Increased crystallinity reduces polymer chain mobility. |
| Impact Strength | Decrease | Increased brittleness associated with higher crystallinity. |
| Heat Deflection Temperature (HDT) | Increase | A more crystalline structure generally leads to better thermal stability. |
Experimental Protocols
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the bioplastic samples with and without MBSA.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 Type I dimensions by injection molding or compression molding. Ensure all specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing Machine: Use a universal testing machine (UTM) equipped with a suitable load cell.
-
Grips: Secure the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Extensometer: Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Test Speed: Set the crosshead speed according to the ASTM D638 standard, typically 5 mm/min for rigid plastics.
-
Data Acquisition: Start the test and record the load and extension data until the specimen fractures.
-
Calculations: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus. Perform at least five tests for each sample group and report the average and standard deviation.
Morphological Characterization (Scanning Electron Microscopy - SEM)
Objective: To observe the dispersion of MBSA within the bioplastic matrix and analyze the fracture surface morphology.
Methodology:
-
Sample Preparation:
-
Cryogenically fracture the bioplastic samples by immersing them in liquid nitrogen for a few minutes and then breaking them. This provides a clean fracture surface.
-
Mount the fractured samples onto aluminum stubs using conductive carbon tape.
-
-
Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV).
-
Acquire images of the fracture surface at various magnifications to observe the dispersion of MBSA particles and the overall morphology.
-
Visualizations
Caption: Experimental workflow for evaluating the impact of MBSA on bioplastics.
Caption: Logical workflow for troubleshooting common issues with MBSA in bioplastics.
References
Degradation of Methylenebisstearamide during high-temperature polymer processing
Technical Support Center: Methylenebisstearamide (MBS)
Welcome to the technical support center for Methylenebisstearamide (MBS), also known as N,N'-ethylenebis(stearamide) or EBS. This guide is designed for researchers, scientists, and professionals in drug development and polymer processing. Here you will find troubleshooting advice and frequently asked questions regarding the use and stability of MBS, particularly in high-temperature applications.
Frequently Asked Questions (FAQs)
Q1: What is Methylenebisstearamide (MBS) and what are its primary functions in polymer processing?
A1: Methylenebisstearamide (MBS), often referred to as EBS wax, is a synthetic waxy solid. In polymer processing, it functions as a multi-purpose additive. Its primary roles include acting as an internal and external lubricant, a mold release agent, a dispersing agent for fillers and pigments, and an anti-blocking agent.[1][2][3][4] These functions help to enhance processability, reduce friction, improve surface finish, and ensure color stability.[2][3]
Q2: At what temperature does MBS begin to degrade?
A2: The thermal stability of MBS is generally high, but it will decompose at elevated temperatures. Decomposition is reported to begin at temperatures above 200°C, with some sources indicating significant decomposition starting around 260°C to 300°C.[1][5][6] The exact temperature can be influenced by the presence of other materials and the processing atmosphere (e.g., air vs. inert nitrogen).[5]
Q3: What are the typical signs of MBS degradation during polymer processing?
A3: Common indicators of MBS degradation include:
-
Discoloration: Yellowing or browning of the final polymer product is a primary sign. This is often due to the formation of chromophoric groups at high temperatures.
-
Changes in Melt Viscosity: Degradation can lead to a decrease in the melt viscosity of the polymer blend, affecting processing parameters and final part consistency.
-
Surface Defects: Issues like splay, streaks, or poor surface finish on extruded or molded parts can sometimes be linked to the breakdown of additives like MBS.[7]
-
Odor: The generation of unusual or acrid odors during processing can indicate thermal decomposition of additives.
Q4: What are the decomposition products of MBS?
A4: Upon thermal degradation, MBS, which is an amide, can break down into smaller molecules. The decomposition can occur at the C-N bond.[8] Hazardous decomposition products primarily include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][9] The degradation process can generate radicals that may further interact with the polymer matrix.[5]
Troubleshooting Guide: MBS Degradation Issues
This guide provides a systematic approach to diagnosing and resolving common issues related to MBS degradation during high-temperature polymer processing.
Problem: Yellowing or Discoloration of the Final Product
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Lower the barrel and die temperatures in 2-5°C increments to find the optimal processing window without compromising melt homogeneity. Verify that the melt temperature is not exceeding the recommended limit for the polymer/MBS system. |
| High Residence Time | Reduce the time the polymer melt spends in the extruder or molding machine. This can be achieved by increasing screw speed (if appropriate) or minimizing cycle times. |
| Oxidative Degradation | Ensure the polymer is properly dried before processing to remove moisture, which can accelerate degradation.[10] Consider using a nitrogen purge in the feed hopper to minimize oxygen exposure. The presence of oxygen can significantly lower the activation energy for thermal decomposition.[5] |
| Reaction with Other Additives | Review the formulation for any incompatible additives. Certain stabilizers or flame retardants may interact with MBS at high temperatures. |
Problem: Reduced Melt Viscosity and Processing Instability
| Potential Cause | Recommended Action |
| MBS Overloading | Using too much MBS can lead to excessive lubrication and a drop in viscosity. Verify the loading level is within the recommended range (typically 0.1 - 1.0 phr for many applications). |
| Shear Heating | High screw speeds can generate significant frictional heat, raising the melt temperature above the setpoint and causing degradation. Reduce screw speed and adjust temperature profiles accordingly. |
| Polymer Degradation Catalyzed by MBS Byproducts | The degradation of MBS can sometimes initiate or accelerate the degradation of the base polymer.[5] This is a complex issue that may require a full formulation review. |
Data Presentation
Table 1: Effect of Processing Temperature on Polymer Melt Flow Index (MFI) and Color
This table illustrates hypothetical data for a polycarbonate (PC) formulation containing 0.5 phr MBS, demonstrating the impact of processing temperature on material properties.
| Processing Temperature (°C) | Melt Flow Index (g/10 min) | Yellowness Index (YI) | Visual Observation |
| 280 | 15.2 | 3.5 | Clear, no discoloration |
| 290 | 15.8 | 4.1 | Very slight yellow tint |
| 300 | 17.5 | 6.8 | Noticeable yellowing |
| 310 | 20.1 | 12.3 | Significant yellowing/browning |
Data are representative and will vary based on the specific polymer grade, MBS concentration, and processing equipment.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) to Determine Onset of Degradation
Objective: To determine the temperature at which significant mass loss (degradation) of MBS begins.
Methodology:
-
Sample Preparation: Place 5-10 mg of the MBS sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.[11]
-
Purge the furnace with a constant flow of nitrogen (or air, if investigating oxidative degradation) at a rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[12]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset degradation temperature is typically defined as the temperature at which 5% weight loss occurs.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[13]
-
Protocol 2: Evolved Gas Analysis using TGA-MS
Objective: To identify the chemical species being released during the thermal degradation of MBS.
Methodology:
-
Instrument Setup: Use a TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line.[14][15]
-
Thermal Program: Run the same thermal program as described in Protocol 1.
-
MS Acquisition: As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS. Set the MS to scan a mass-to-charge (m/z) range of approximately 10-200 amu.
-
Data Analysis:
-
Correlate the mass loss steps observed in the TGA curve with the ion currents for specific m/z values detected by the MS.[15]
-
For example, an increase in the ion current for m/z = 44 (CO2) and m/z = 30 (NO) during a weight loss event would indicate the evolution of these gases.
-
Visualizations
Logical & Signaling Pathways
Caption: Potential degradation pathway of MBS under thermal and mechanical stress.
Caption: Troubleshooting workflow for MBS-related processing issues.
Caption: Experimental workflow for investigating MBS degradation in a polymer sample.
References
- 1. N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 2. Ethylene Bis-Stearamide (EBS) Beaded - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Ethylenebis(stearamide)(110-30-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nordson.com [nordson.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. aksci.com [aksci.com]
- 10. troubleshooting [distrupol.com]
- 11. linseis.com [linseis.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
- 15. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]
Technical Support Center: Preventing N,N'-Methylenedistearamide (MBSA) Plate-Out During Polymer Extrusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the plate-out of N,N'-Methylenedistearamide (MBSA), also known as N,N'-ethylenebis(stearamide) (EBS), during polymer extrusion processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSA) and why is it used in polymer extrusion?
A1: this compound (MBSA), commonly referred to as N,N'-ethylenebis(stearamide) (EBS), is a synthetic wax. In polymer extrusion, it functions as a versatile processing aid, acting as both an internal and external lubricant. Its primary purposes are to reduce friction between polymer molecules and between the polymer and metal surfaces of the extruder, improve melt flow, enhance the dispersion of fillers and pigments, and act as a release agent.[1][2][3][4][5] This results in improved processability, a better surface finish on the final product, and can help to increase production efficiency.[1][6]
Q2: What is "plate-out" and how does it relate to MBSA?
A2: Plate-out is the undesirable deposition of additives, such as lubricants, stabilizers, and pigments, onto the surfaces of processing equipment like extruder screws, dies, and calibration units.[7] While MBSA is designed to migrate to the surface, an excess or incompatibility can lead to its accumulation on machinery. This build-up can result in surface defects on the extruded product, production downtime for cleaning, and inconsistencies in product quality. The composition of plate-out can be a complex mixture of the additive itself, other formulation components like inorganic fillers (e.g., titanium dioxide, calcium carbonate), and stabilizers.[1][7][8]
Q3: What are the common causes of MBSA plate-out?
A3: The primary causes of MBSA plate-out are multifactorial and often related to an imbalance in the formulation or processing conditions. Key factors include:
-
High MBSA Concentration: Exceeding the optimal concentration of MBSA for a given polymer system is a primary driver of plate-out.
-
Processing Temperatures: Both excessively high and low melt temperatures can promote plate-out. High temperatures can reduce melt viscosity, increasing the migration of MBSA to the surface, while temperatures that are too low may not allow for proper incorporation of the MBSA into the polymer matrix.
-
Incompatibility: Poor compatibility between MBSA and the polymer resin or other additives in the formulation can lead to its migration and deposition.
-
Screw and Die Design: The geometry and surface condition of the extruder screw and die can influence the shear and pressure profiles, which in turn can affect the likelihood of plate-out.
-
Moisture Content: The presence of moisture in the polymer or additives can sometimes exacerbate plate-out issues.[9]
Troubleshooting Guide for MBSA Plate-Out
This guide provides a systematic approach to identifying and resolving MBSA plate-out issues during polymer extrusion.
Problem: Visible deposit (plate-out) on the extruder die, screw, or downstream equipment.
Step 1: Initial Assessment and Identification
-
Visual Inspection: Carefully observe the location and appearance of the deposit. Is it a waxy film, a powder, or a discolored build-up?
-
Sample Collection: If possible and safe to do so, collect a sample of the plate-out material.
-
Analytical Characterization (Recommended): To confirm the composition of the plate-out, analytical techniques can be employed. This is crucial to ensure that MBSA is indeed the primary culprit.
| Analytical Technique | Information Provided |
| Fourier Transform Infrared Spectroscopy (FTIR) | Can identify the organic components of the plate-out, such as MBSA, by matching the spectrum to a reference. It may also identify some inorganic components.[1][8] |
| Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) | Provides elemental composition of the plate-out, which is useful for identifying inorganic fillers (e.g., Ti, Ca) and elements associated with stabilizers.[1] |
| Thermal Analysis (e.g., DSC, TGA) | Can help to identify organic components based on their melting points and thermal degradation profiles. |
Step 2: Formulation Review
-
MBSA Concentration: This is the most critical factor. If plate-out is occurring, the first step is often to incrementally reduce the MBSA concentration.
-
Additive Compatibility: Review the entire formulation. Are there any known incompatibilities between MBSA and other additives? Consider the overall lubricant package; sometimes a combination of lubricants can lead to plate-out where a single one would not.
General Recommendations for MBSA Concentration:
| Polymer Type | Typical MBSA Loading Level (by weight) | Notes |
| PVC (Rigid) | 0.5 - 1.5% | The optimal amount can be influenced by other lubricants in the formulation, such as calcium stearate and paraffin waxes. An excess of external lubricants is a common cause of plate-out.[9] |
| Polyolefins (PE, PP) | 0.1 - 0.5% | Higher levels may be used in filled compounds to aid in dispersion, but this can increase the risk of plate-out. |
| ABS, PS | 0.2 - 1.0% | MBSA can improve surface gloss and reduce friction during processing. |
Note: These are general starting points. The optimal concentration should be determined experimentally for each specific formulation and application.
Step 3: Process Parameter Optimization
-
Melt Temperature: The processing temperature should be well above the melting point of MBSA (approx. 140-146°C) to ensure it is fully melted and incorporated. However, excessively high temperatures can decrease melt viscosity and increase the rate of migration to the surface.
-
Troubleshooting Action: If the melt temperature is on the high end of the recommended range for the polymer, try reducing it in small increments (5-10°C). Conversely, if the temperature is too low, a slight increase may improve incorporation.
-
-
Screw Speed: Higher screw speeds can increase shear and frictional heat, potentially leading to localized overheating and increased MBSA migration.
-
Troubleshooting Action: Reduce the screw speed to decrease shear heating.
-
-
Die Temperature: A die temperature that is too low can cause the MBSA to solidify on the die surface.
-
Troubleshooting Action: Consider a slight increase in the die temperature.
-
Step 4: Equipment and Maintenance
-
Cleaning: Thoroughly clean the extruder screw, barrel, and die to remove all traces of the plate-out material.
-
Surface Condition: Worn or damaged screw and die surfaces can create areas where plate-out can initiate and build up. Inspect and, if necessary, refurbish or replace these components.
Experimental Protocols
Protocol 1: Quantification of Die Plate-Out
This method provides a semi-quantitative way to evaluate the effect of formulation or processing changes on the severity of plate-out.
-
Preparation:
-
Prepare several batches of the polymer compound with varying MBSA concentrations (e.g., 0.2%, 0.5%, 1.0%, 1.5%).
-
Ensure the extruder is thoroughly cleaned before starting the experiment.
-
-
Extrusion Trial:
-
Set the extruder to the desired processing parameters (temperature profile, screw speed).
-
Run the first formulation for a fixed period (e.g., 1-2 hours).
-
After the allotted time, carefully stop the extruder and allow it to cool.
-
-
Plate-Out Assessment:
-
Visually inspect the die surface for plate-out deposits.
-
Create a rating scale (e.g., 0 to 5, where 0 is no plate-out and 5 is complete coverage of the die surface).
-
Photograph the die for a visual record.
-
Carefully remove the die and, if possible, scrape off and weigh the plate-out material for a quantitative measurement.
-
-
Repeat:
-
Thoroughly clean the die and repeat the procedure for each of the different MBSA concentrations.
-
-
Analysis:
-
Plot the plate-out rating or weight as a function of MBSA concentration to determine the optimal level.
-
Protocol 2: Analysis of Plate-Out Composition via FTIR
This protocol outlines the steps for identifying the organic components of a plate-out sample.
-
Sample Preparation:
-
Carefully scrape a small amount of the plate-out deposit from the extruder die or screw.
-
If the sample is waxy, it can often be analyzed directly. If it is a powder, it may need to be prepared as a KBr pellet.
-
-
FTIR Analysis:
-
Obtain an FTIR spectrum of the plate-out sample using an ATR-FTIR or transmission FTIR instrument.
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
Compare the obtained spectrum to a reference spectrum of pure MBSA. Key characteristic peaks for amides should be present (N-H stretch, C=O stretch, etc.).
-
Use spectral libraries to identify other potential components in the mixture.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical relationships in troubleshooting MBSA plate-out.
Caption: A workflow diagram for troubleshooting MBSA plate-out.
Caption: Key factors contributing to MBSA plate-out and their mitigation.
References
- 1. scispace.com [scispace.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. baumannchemicals.com [baumannchemicals.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Methylenebisstearamide (MBS) Dispersion in Polyethylene
Welcome to the technical support center for optimizing the dispersion of Methylenebisstearamide (MBS), also commonly known as Ethylene Bis Stearamide (EBS), in polyethylene (PE) matrices. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers and scientists in achieving uniform dispersion and enhancing product quality.
Frequently Asked Questions (FAQs)
Q1: What is Methylenebisstearamide (MBS), and what is its primary function in polyethylene?
A1: Methylenebisstearamide (MBS or EBS) is a synthetic wax used as a multi-functional additive in plastics processing.[1] In polyethylene, it primarily functions as both an internal and external lubricant to improve resin flow and reduce friction between the polymer and processing equipment.[2][3] It also acts as a dispersing agent for pigments and other fillers, an anti-static agent, and a release agent to facilitate easier demolding of finished parts.[1][2][4] Its use can lead to improved processability, reduced energy consumption, and enhanced surface smoothness of the final product.[3]
Q2: What are the typical physical and chemical properties of MBS?
A2: MBS is a hard, waxy white or slightly yellow solid, often supplied as a powder or in bead form.[1][3] It has a high melting point, typically between 148-150°C.[5] It is insoluble in water and most organic solvents at room temperature but can be dissolved in high-boiling solvents such as xylene and chloroform.[6] This thermal stability makes it suitable for use in high-temperature processing environments common for polyethylene.[4]
Q3: Why is achieving good dispersion of MBS critical for the final product?
A3: Uniform dispersion of MBS is essential for realizing its benefits. Poor dispersion can lead to the formation of agglomerates, which can cause surface defects (e.g., streaks, gels, or specks), reduce mechanical strength, and create inconsistencies in the product's performance. Proper dispersion ensures consistent lubrication, uniform color distribution (if used with pigments), and reliable anti-static properties.[2]
Q4: Can MBS be used with all types of polyethylene?
A4: Yes, MBS is compatible with a wide range of polymers, including various grades of polyethylene such as high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE).[4][6] It is also used in many other thermoplastics like PVC, ABS, and polypropylene (PP).[1]
Troubleshooting Guide
This section addresses common issues encountered during the incorporation of MBS into a polyethylene matrix.
Issue 1: Presence of white specks, streaks, or surface imperfections in the final product.
This is a classic sign of poor MBS dispersion, where the additive has not fully melted or mixed, leading to the formation of agglomerates.
Troubleshooting Flowchart: Surface Defects
Caption: Troubleshooting workflow for surface defects.
Issue 2: Reduced mechanical properties (e.g., impact strength, tensile strength) of the polyethylene composite.
This can occur if MBS acts as a stress concentrator due to poor dispersion or if it is used at an excessively high concentration, leading to over-lubrication and reduced polymer chain entanglement.
| Potential Cause | Recommended Action | Underlying Principle |
| MBS Agglomerates | Follow the actions outlined in Issue 1 to improve dispersion (adjust temperature, increase shear). | Agglomerates create points of weakness within the polymer matrix, initiating cracks under stress. |
| Over-lubrication | Reduce the concentration of MBS. Typical loading levels are between 0.5% and 1.5%.[1] | Excessive internal lubrication can reduce friction between polymer chains, hindering stress transfer and lowering mechanical strength. |
| Incompatibility | While rare with PE, ensure the grade of MBS is suitable for the specific grade of polyethylene being used. | Minor differences in polymer or additive chemistry can sometimes affect interfacial adhesion. |
Issue 3: Processing instabilities, such as inconsistent extruder pressure or torque.
These issues can arise from non-uniform melting and distribution of the MBS, which affects the overall viscosity of the polymer melt.
| Parameter | Effect on MBS Dispersion & Processing Stability |
| Feed Rate | An inconsistent feed rate of either PE or MBS can lead to localized variations in concentration and melt viscosity. Ensure gravimetric feeders are properly calibrated. |
| Temperature Profile | A temperature profile that is too low will prevent the MBS from melting completely.[5] A profile that is too high can degrade the polymer. A gradual increase along the extruder barrel is often effective. |
| Screw Speed | Higher screw speeds generally increase shear and improve dispersion. However, excessively high speeds can reduce residence time, preventing complete melting and mixing. |
| Residence Time | Insufficient time in the extruder will lead to incomplete melting and mixing. This can be adjusted by altering screw speed and feed rate. |
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion
This protocol describes the melt compounding of polyethylene with MBS.
-
Material Preparation: Dry the polyethylene pellets and MBS powder/beads in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-mixing: Dry blend the PE pellets and MBS additive at the desired weight percentage (e.g., 1% w/w) in a bag for 5 minutes to ensure a homogenous pre-mix.
-
Extruder Setup:
-
Set up a co-rotating twin-screw extruder with a suitable screw configuration containing mixing and kneading elements.
-
Establish a flat temperature profile for all zones, for example, 190°C.[7]
-
-
Compounding:
-
Cooling and Pelletizing: Extrude the molten strand into a water bath for rapid cooling, followed by a pelletizer to produce compounded pellets.
-
Sample Molding: Use the compounded pellets to prepare samples for analysis (e.g., via compression molding or injection molding) under controlled conditions (e.g., 150°C for 15 minutes).[8]
Protocol 2: Evaluation of MBS Dispersion using Scanning Electron Microscopy (SEM)
This protocol outlines how to analyze the quality of dispersion.
Workflow for Dispersion Analysis
Caption: Experimental workflow for SEM analysis.
-
Sample Preparation: Take a compression-molded sample or a pellet from the compounded material.
-
Cryo-fracturing: Immerse the sample in liquid nitrogen for approximately 5 minutes until it is fully cooled. Immediately fracture the sample to create a clean, brittle fracture surface that represents the internal morphology.
-
Mounting: Securely mount the fractured sample onto an SEM stub using carbon tape, ensuring the fractured surface is facing upwards.
-
Sputter Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
Imaging:
-
Load the coated sample into the SEM chamber.
-
Using the secondary electron detector, obtain images of the fracture surface at various magnifications (e.g., 100x, 500x, 2000x).
-
Acquire multiple images from different areas of the sample to ensure the analysis is representative.
-
-
Analysis: Examine the micrographs for evidence of MBS particles or agglomerates. Well-dispersed MBS will not be easily visible as distinct particles, while poorly dispersed MBS will appear as discrete, often elongated or spherical, domains within the PE matrix. Image analysis software can be used to quantify the size and distribution of any visible agglomerates. Scanning electron microscopy combined with energy-dispersive X-ray spectroscopy (SEM-EDS) can also be used to map the elemental distribution and confirm the composition of additives.[9]
References
- 1. atamankimya.com [atamankimya.com]
- 2. News - EBS wax dispersant can be used in plastic processing [sanowax.com]
- 3. EBS | Eram Chemical [eramchemical.com]
- 4. EBS WAX - Ataman Kimya [atamanchemicals.com]
- 5. Cas 109-23-9,METHYLENEBISSTEARAMIDE | lookchem [lookchem.com]
- 6. sunrisecolour.com [sunrisecolour.com]
- 7. The Effect of Processing Conditions on the Microstructure of Homopolymer High-Density Polyethylene Blends: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
Overcoming challenges in the synthesis of high-purity N,N'-Methylenedistearamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity N,N'-Methylenedistearamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction due to insufficient temperature or reaction time.- Sub-optimal ratio of reactants.- Decomposition of the product at high temperatures. | - Optimize reaction temperature and time. Monitor reaction progress using TLC or another suitable method.- Experiment with slight variations in the molar ratio of stearamide to formaldehyde.- Avoid excessive heating. Consider using a milder formaldehyde source, such as paraformaldehyde, and a catalyst. |
| Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification. | - Extend reaction time or increase temperature slightly, while monitoring for side product formation.- Improve purification by recrystallizing from a different solvent system or performing multiple recrystallizations. |
| Presence of Unidentified Impurities | - Side reactions, such as the formation of N-hydroxymethylstearamide or oligomeric species.- Hydrolysis of the product or starting materials. | - Characterize impurities using techniques like LC-MS or GC-MS to understand their structure.[1][2]- Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.- Ensure all reactants and solvents are anhydrous to prevent hydrolysis.[3][4] |
| Product is Discolored (Yellowish) | - Oxidation of reactants or product.- Presence of impurities from the starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity starting materials.- Consider adding an antioxidant during the reaction or purification. |
| Difficulty with Product Isolation/Purification | - Product is too soluble in the recrystallization solvent.- Product co-precipitates with impurities. | - Screen a variety of solvents for recrystallization. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.- Consider a multi-step purification process, such as a combination of distillation and recrystallization. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most common method involves the condensation reaction between stearamide and a formaldehyde source, such as formalin or paraformaldehyde. This reaction is typically carried out at elevated temperatures, often in the presence of an acid or base catalyst.
Q2: What are the typical reaction conditions?
A2: Reaction conditions can vary, but a general starting point is to react stearamide with a slight excess of formaldehyde in a high-boiling solvent or neat at temperatures ranging from 100 to 150 °C. Reaction times can range from a few hours to overnight.
Q3: What are the common impurities, and how can they be minimized?
A3: Common impurities include unreacted stearamide, N-hydroxymethylstearamide (the intermediate), and oligomeric byproducts. To minimize these, ensure the reaction goes to completion by monitoring via TLC, use the correct stoichiometry of reactants, and control the reaction temperature to prevent side reactions.
Q4: What is the best method for purifying this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents include ethanol, isopropanol, or acetone. For industrial-scale purification, melt crystallization or distillation under reduced pressure may also be employed.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of techniques. Melting point analysis should show a sharp melting point at the literature value (around 144-146 °C for the related N,N'-Ethylenebis(stearamide)). Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify impurities. Chromatographic methods like HPLC or GC can provide quantitative purity data.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add stearamide (2 molar equivalents).
-
Reactant Addition: Under a nitrogen atmosphere, add paraformaldehyde (1 molar equivalent).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The mixture will become a molten slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of chloroform and methanol as the eluent). The reaction is complete when the stearamide spot has disappeared.
-
Cooling and Preliminary Purification: Allow the reaction mixture to cool to approximately 80-90 °C. Add a suitable solvent (e.g., hot ethanol) to dissolve the crude product.
-
Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white, solid product by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Protocol for Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 95% ethanol or isopropanol) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. For maximum recovery, cool further in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Mitigating the Influence of Methylenebisstearamide on Polymer Adhesion and Printing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Methylenebisstearamide (MBS) and its impact on polymer adhesion and printing.
Frequently Asked Questions (FAQs)
Q1: What is Methylenebisstearamide (MBS) and why is it used in polymers?
A1: Methylenebisstearamide (MBS) is a synthetic wax commonly used as a slip agent and lubricant in polymer processing. Its primary function is to reduce the coefficient of friction between polymer surfaces and between the polymer and processing equipment. This facilitates smoother manufacturing processes, prevents blocking of films, and can improve the surface finish of the final product.
Q2: How does MBS negatively affect polymer adhesion and printing?
A2: MBS has a tendency to migrate to the surface of the polymer over time, a phenomenon known as "blooming."[1] This surface layer of MBS creates a low-energy, non-polar barrier that hinders the proper wetting and anchoring of inks, coatings, and adhesives.[1] The result is poor adhesion, leading to issues like ink flaking, poor print quality, and delamination of coatings.[1]
Q3: What are the common signs of MBS-related adhesion problems?
A3: Common indicators include:
-
Poor ink adhesion, easily removed with a tape test (ASTM D3359).[1]
-
Ink rub-off or smearing.[1]
-
"Fish-eyes" or de-wetting of inks and coatings on the polymer surface.
-
Inconsistent print quality across the polymer surface.
-
Failure of adhesive bonds in laminates or assembled parts.
Q4: Can the concentration of MBS affect the severity of adhesion issues?
A4: Yes, the concentration of MBS is a critical factor. Higher concentrations of MBS lead to a greater likelihood and extent of blooming, resulting in a more pronounced negative impact on adhesion and printability.[1]
Troubleshooting Guides
Problem 1: Poor Ink Adhesion on a Polymer Surface
Symptoms:
-
Ink easily flakes or peels off the substrate.
-
Poor results from a tape adhesion test.
-
Inconsistent ink coverage.
Possible Cause: Migration of Methylenebisstearamide (MBS) to the polymer surface, creating a low-surface-energy layer that prevents proper ink adhesion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ink adhesion.
Solutions:
-
Surface Treatment: Modify the polymer surface to increase its surface energy.
-
Corona Treatment: A cost-effective method that uses an electrical discharge to oxidize the surface, making it more receptive to inks.[2]
-
Plasma Treatment: Offers more controlled and deeper surface modification, suitable for a wide range of polymers.[2][3]
-
Flame Treatment: Uses a controlled flame to oxidize the surface, providing strong and long-lasting adhesion.[4]
-
-
Primer Application: Use an adhesion-promoting primer to create a compatible layer between the polymer surface and the ink.[5][6] Chlorinated polyolefins are often used as primers for plastics like polypropylene and polyethylene.[5]
-
Ink Formulation: Adjust the ink formulation to improve its compatibility with low-surface-energy substrates. This can involve adding adhesion promoters or using inks specifically designed for plastics.[7][8]
Problem 2: Inconsistent Printing Results
Symptoms:
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Patches of poor print quality.
-
Variable ink adhesion across the same sample.
Possible Cause:
-
Uneven migration or "blooming" of MBS, leading to variations in surface energy.
-
Inconsistent application of surface treatment.
Troubleshooting Steps:
-
Surface Analysis: Use surface analysis techniques to map the surface energy and chemical composition across the sample.
-
Contact Angle Mapping: Perform contact angle measurements at multiple points to identify areas of low surface energy.
-
ATR-FTIR Mapping: Use Attenuated Total Reflectance Fourier-transform Infrared spectroscopy to detect variations in the concentration of MBS on the surface.
-
-
Optimize Surface Treatment: Ensure uniform application of the chosen surface treatment method.
-
For corona and plasma treatments, check for uniform electrode-to-surface distance and consistent power delivery.
-
For flame treatment, ensure consistent flame distance and speed across the entire surface.
-
-
Control Blooming:
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Aging: Allow sufficient time after polymer processing for MBS migration to reach a more uniform state before printing.
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Thermal Treatment: In some cases, controlled heating can accelerate and stabilize the blooming process, leading to a more uniform surface.
-
Data Presentation
Table 1: Typical Surface Energy of Polymers With and Without Slip Additives and After Surface Treatment
| Polymer | Condition | Typical Surface Energy (mN/m) |
| Polypropylene (PP) | Untreated, No Slip Agent | 29 - 32 |
| Polypropylene (PP) | With MBS (Blooming) | < 25 |
| Polypropylene (PP) | After Corona Treatment | 38 - 46 |
| Polypropylene (PP) | After Plasma Treatment | 42 - 50 |
| Polyethylene (PE) | Untreated, No Slip Agent | 31 - 34 |
| Polyethylene (PE) | With MBS (Blooming) | < 27 |
| Polyethylene (PE) | After Corona Treatment | 36 - 44 |
| Polyethylene (PE) | After Plasma Treatment | 40 - 48 |
Note: These are typical values and can vary based on the specific grade of polymer, concentration of MBS, and treatment parameters.
Table 2: Comparison of Surface Treatment Methods
| Treatment Method | Principle | Advantages | Disadvantages |
| Corona Treatment | Electrical discharge ionizes air, oxidizing the surface.[2] | Cost-effective, high throughput.[2] | Effect can decay over time, less effective on complex geometries.[1] |
| Plasma Treatment | Ionized gas in a controlled environment modifies the surface chemically and physically.[2][3] | High degree of control, versatile, long-lasting effect.[2] | Higher initial investment, can be a slower process. |
| Flame Treatment | Controlled flame oxidizes the surface.[4] | Strong and durable adhesion, effective at high line speeds.[4] | Requires careful control of flame parameters to avoid damaging the substrate. |
Experimental Protocols
Protocol 1: Contact Angle Measurement (Sessile Drop Method)
This protocol outlines the steps for measuring the static contact angle of a liquid on a polymer surface to assess its surface energy.
Workflow for Contact Angle Measurement:
Caption: Experimental workflow for contact angle measurement.
Methodology:
-
Sample Preparation:
-
Cut a flat, representative section of the polymer sample.
-
Gently clean the surface with a suitable solvent (e.g., isopropanol) to remove any surface contaminants without altering the polymer surface. Ensure the solvent fully evaporates.[9]
-
Handle the sample only by its edges to avoid further contamination.
-
-
Instrument Setup:
-
Place the sample on the goniometer stage and ensure it is level.
-
Fill the syringe with the test liquid (commonly high-purity deionized water).
-
-
Measurement:
-
Carefully dispense a droplet of a specific volume (e.g., 2-5 µL) onto the sample surface.[10][11]
-
Allow the droplet to stabilize for a few seconds.
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Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle formed between the baseline of the droplet and the tangent at the liquid-solid-air interface.[10]
-
-
Data Analysis:
-
Repeat the measurement at least three to five different locations on the sample surface to ensure reproducibility.[9]
-
Calculate the average contact angle and the standard deviation. A higher contact angle indicates lower surface energy and poorer wettability.
-
Protocol 2: Adhesion Tape Test (ASTM D3359 - Method B)
This protocol describes the cross-hatch adhesion test to assess the adhesion of a coating or ink to a polymer substrate.
Methodology:
-
Preparation:
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Ensure the printed or coated surface is fully cured.
-
Place the sample on a firm, flat surface.
-
-
Cross-Hatch Pattern:
-
Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid or lattice pattern. The spacing of the cuts depends on the coating thickness.
-
-
Tape Application:
-
Apply a strip of the specified pressure-sensitive tape (e.g., 3M 610) over the cross-hatch area.[7]
-
Firmly press the tape down to ensure good contact with the coating.
-
-
Tape Removal:
-
Within 90 ± 30 seconds of application, rapidly pull the tape off at a 180° angle back upon itself.
-
-
Evaluation:
-
Examine the grid area for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal; 0B: more than 65% of the coating is removed).[7]
-
Protocol 3: Surface Analysis using ATR-FTIR
This protocol provides a method for the qualitative and semi-quantitative analysis of MBS on a polymer surface.
Methodology:
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place the polymer sample, surface to be analyzed facing down, onto the ATR crystal.
-
Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
-
-
Data Interpretation:
Alternative Slip Agents
For applications where surface adhesion is critical, consider alternative slip agents to MBS that have a lower tendency to migrate or have less of an impact on surface energy. Some potential alternatives include:
-
High Molecular Weight Amides: These migrate at a slower rate than lower molecular weight amides.
-
Silicone-based Additives: Can provide slip with different surface properties.
-
Vegetable-oil derived lubricants: Offer a bio-based alternative with potentially different migration characteristics.[14][15]
-
Polymeric Lubricants: These are designed to be more compatible with the polymer matrix, reducing the driving force for migration.[14]
The selection of an alternative should be based on the specific polymer, processing conditions, and end-use application requirements. It is crucial to conduct thorough testing to validate the performance of any alternative slip agent.
References
- 1. Dealing with Ink Adhesion on High-Slip Films - Paper, Film & Foil Converter [pffc-online.com]
- 2. qcelectronics.com [qcelectronics.com]
- 3. keylinktech.com [keylinktech.com]
- 4. rapidflame.com [rapidflame.com]
- 5. chempoint.com [chempoint.com]
- 6. Polyolefin Bonding Methods | Asahi Kasei Elastomer (SEBS/SBS) [asahi-kasei.co.jp]
- 7. starcolor-ink.com [starcolor-ink.com]
- 8. kingchroma.com [kingchroma.com]
- 9. keylinktech.com [keylinktech.com]
- 10. ossila.com [ossila.com]
- 11. dropletlab.com [dropletlab.com]
- 12. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 13. rrp.nipne.ro [rrp.nipne.ro]
- 14. mdpi.com [mdpi.com]
- 15. Plant-Based Oils for Sustainable Lubrication Solutions—Review [mdpi.com]
Technical Support Center: Controlling N,N'-Methylenedistearamide (MBSA) Migration in Polymer Products
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and controlling the migration of N,N'-Methylenedistearamide (MBSA), a common processing aid, in polymer products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems related to MBSA migration, often observed as "blooming" or a white, powdery layer on the polymer surface.
Problem: A white, waxy, or crystalline substance has appeared on the surface of my polymer product over time.
-
Question: What is this surface residue, and what causes it?
-
Answer: This phenomenon is likely "blooming," which is the migration of an additive from the bulk of the polymer to its surface. In your case, it is probably this compound (MBSA), which is often used as an internal and external lubricant or slip agent in polymer processing. Migration occurs when the concentration of MBSA exceeds its solubility in the polymer matrix, especially under certain environmental conditions. Factors influencing this include the initial concentration of MBSA, the type of polymer used, the processing conditions during manufacturing, and the storage temperature and humidity.
Problem: My polymer product is showing inconsistent surface properties, such as tackiness or poor printability.
-
Question: Could MBSA migration be the cause of these surface issues?
-
Answer: Yes, the migration of MBSA to the surface can alter the surface energy and texture of the polymer product. This can lead to issues like increased tackiness, difficulty in printing or sealing, and a hazy appearance. The migrated layer of MBSA can interfere with the adhesion of inks, coatings, and adhesives.
Problem: I am observing MBSA migration in my polypropylene (PP) films. How can I control this?
-
Question: What strategies can I employ to reduce MBSA migration in polypropylene?
-
Answer: To control MBSA migration in PP, consider the following strategies:
-
Optimize MBSA Concentration: Use the lowest effective concentration of MBSA. Exceeding the solubility limit in PP will lead to migration. Typical usage levels range from 0.1% to 1.5%.
-
Control Processing Temperatures: High processing temperatures can increase the initial solubility of MBSA in the polymer melt. However, rapid cooling can lead to supersaturation and subsequent migration as the polymer solidifies and ages. A controlled cooling rate can help to lock the MBSA within the polymer matrix more effectively.
-
Improve Polymer Compatibility: The compatibility between MBSA and the polymer is crucial. MBSA has limited solubility in non-polar polymers like polypropylene. Consider using a more compatible slip agent if migration persists.
-
Incorporate Anti-blocking Agents: Inorganic anti-blocking agents, such as synthetic silica, can create a surface topography that helps to control the migration of slip agents. One study on a similar fatty acid amide (erucamide) in polyethylene showed that the addition of synthetic silica reduced the amount of slip agent on the film surface.[1]
-
Consider Polymer Crystallinity: MBSA, being a nucleating agent, can influence the crystallization behavior of PP. The crystalline structure of the polymer can affect the diffusion pathways and the solubility of the additive.
-
Problem: I need to quantify the amount of MBSA that has migrated to the surface of my polymer product.
-
Question: What analytical methods can I use to measure MBSA migration?
-
Answer: Several analytical techniques can be used to quantify MBSA on the polymer surface and within the bulk material:
-
Surface Analysis:
-
Bulk Analysis and Migrated Substance Quantification:
-
Solvent Extraction followed by Chromatography: This involves extracting the MBSA from the polymer (either from the surface by wiping or from the bulk material by dissolution and precipitation) and then quantifying it using:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a suitable method for the analysis of non-volatile compounds like MBSA that lack a strong UV chromophore.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify MBSA, often after a derivatization step.[10]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSA)?
A1: this compound (MBSA), also known as N,N'-Ethylenebis(stearamide) (EBS), is a synthetic wax.[11] It is commonly used as a processing aid in the plastics industry, functioning as an internal and external lubricant, a slip agent, a mold release agent, and a dispersant for colorants and other additives.[9][11][12]
Q2: In which polymers is MBSA commonly used?
A2: MBSA is used in a wide range of thermoplastics, including polypropylene (PP), polyethylene (PE), polystyrene (PS), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS).[11]
Q3: What is the typical concentration of MBSA used in polymers?
A3: The recommended addition level of MBSA typically ranges from 0.1% to 2.0% by weight, depending on the polymer and the desired effect.[9] For example, in PVC, ABS, and other resins, it is often used as a lubricant and demolding agent in quantities of 0.5% to 1.5%.[9][11]
Q4: How does temperature affect MBSA migration?
A4: Temperature plays a significant role in MBSA migration.
-
Processing Temperature: Higher melt processing temperatures increase the solubility of MBSA in the polymer. However, the subsequent cooling rate is critical. Rapid cooling can trap MBSA in a supersaturated state, leading to migration over time as the system tries to reach equilibrium.
-
Storage Temperature: Elevated storage temperatures can accelerate the diffusion of MBSA molecules within the polymer matrix, leading to faster migration to the surface.[13]
Q5: How can I improve the compatibility of MBSA with the polymer matrix?
A5: Improving compatibility can be challenging as it is an inherent property of the materials. However, some strategies include:
-
Using Coupling Agents: In filled polymer systems, MBSA can improve the dispersion of fillers, which may indirectly affect its own distribution in the matrix.[14]
-
Considering Alternative Additives: If migration is a persistent issue, exploring alternative slip agents with better solubility in the specific polymer may be necessary. High molecular weight polysiloxanes are an example of non-migratory slip agents.[15]
Q6: Are there any standard test methods for measuring additive migration?
A6: Yes, several standard test methods can be adapted for measuring additive migration. For instance, ASTM D4754 provides a standard test method for the two-sided liquid extraction of plastic materials using an FDA migration cell, which can be used to quantify migrants into food simulants. For specific applications like medical devices, ASTM F1980 provides a guide for accelerated aging, which can be used to assess the long-term migration potential of additives.[16][17][18]
Data Presentation
Table 1: Recommended Concentration of this compound (MBSA) in Various Polymers
| Polymer Type | Recommended MBSA Concentration (% by weight) | Primary Function |
| Polypropylene (PP) | 0.1 - 1.5 | Lubricant, Slip Agent |
| Polyethylene (PE) | 0.1 - 1.5 | Lubricant, Slip Agent |
| Polystyrene (PS) | 0.5 - 1.5 | Lubricant, Mold Release Agent |
| Polyvinyl Chloride (PVC) | 0.5 - 1.5 | Internal/External Lubricant |
| Acrylonitrile Butadiene Styrene (ABS) | 0.5 - 1.5 | Lubricant, Mold Release Agent |
Note: These are general recommendations. The optimal concentration should be determined experimentally for each specific application to minimize migration.
Table 2: Influence of Anti-blocking Agent on Fatty Acid Amide Migration in Polyethylene
| Polymer System | Additive | Surface Concentration (after 7 days) |
| Polyethylene + Erucamide | None (Control) | - |
| Polyethylene + Erucamide | Synthetic Silica | 394 ppm |
This data is for erucamide, a similar fatty acid amide slip agent, and illustrates the potential of inorganic anti-blocking agents to control migration. Specific quantitative data for MBSA is limited in publicly available literature.[1]
Experimental Protocols
Protocol 1: Quantification of MBSA Migration using Solvent Extraction and GC-MS
This protocol provides a general procedure for quantifying the amount of MBSA that has migrated to the surface of a polymer film.
-
Surface Extraction:
-
Carefully wipe a defined surface area of the polymer film with a cotton swab soaked in a suitable solvent (e.g., isopropanol or a mixture of isopropanol and cyclohexane).
-
Ensure the wiping process is consistent for all samples.
-
Place the cotton swab in a vial containing a known volume of the same solvent.
-
Agitate the vial (e.g., using a vortex mixer) to extract the MBSA from the swab into the solvent.
-
-
Sample Preparation for GC-MS:
-
If necessary, concentrate the solvent extract to a smaller volume using a gentle stream of nitrogen.
-
A derivatization step may be required to improve the volatility and chromatographic behavior of MBSA. Consult relevant literature for appropriate derivatization agents for fatty acid amides.
-
Prepare a calibration curve using standard solutions of derivatized MBSA of known concentrations.
-
-
GC-MS Analysis:
-
Inject a known volume of the prepared sample and standards into the GC-MS system.
-
Use an appropriate GC column (e.g., a polar capillary column) and temperature program to achieve good separation of the MBSA derivative from other potential extractables.
-
Set the mass spectrometer to scan a suitable mass range or to monitor specific ions characteristic of the derivatized MBSA for quantification (Selected Ion Monitoring - SIM).
-
-
Data Analysis:
-
Identify the MBSA derivative peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of MBSA in the sample by comparing its peak area to the calibration curve.
-
Calculate the surface concentration of migrated MBSA in units such as µg/cm².
-
Protocol 2: Surface Analysis of MBSA Migration using ATR-FTIR
This protocol describes a rapid, non-destructive method for the qualitative and semi-quantitative analysis of MBSA on a polymer surface.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A diamond or zinc selenide crystal is commonly used.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place the polymer sample directly onto the ATR crystal, ensuring good contact between the sample surface and the crystal.
-
Apply consistent pressure to the sample using the ATR's pressure clamp.
-
Record the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
-
Data Interpretation:
-
Examine the resulting spectrum for characteristic absorption bands of MBSA. Key peaks to look for include the N-H stretching vibrations (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).
-
For semi-quantitative analysis, the intensity (peak height or area) of a characteristic MBSA peak can be compared between different samples. For more accurate quantification, a calibration curve would need to be developed using polymer films with known surface concentrations of MBSA, which can be challenging.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ATR-FTIR analysis of protein adsorption on polymeric surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. piketech.com [piketech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. atamankimya.com [atamankimya.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 12. N,N'-Ethylenebis(stearamide) | 110-30-5 | Benchchem [benchchem.com]
- 13. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 16. westpak.com [westpak.com]
- 17. protechdesign.com [protechdesign.com]
- 18. store.astm.org [store.astm.org]
Validation & Comparative
A Comparative Analysis of N,N'-Methylenedistearamide and Oleamide as Slip Agents in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common slip agents used in polyethylene applications: N,N'-Methylenedistearamide (also known as Ethylene Bis-Stearamide or EBS) and oleamide. The selection of an appropriate slip agent is critical in optimizing the processing and performance of polyethylene films and molded products, impacting properties such as handling, surface feel, and in the context of drug development, the interaction with packaging and delivery systems. This analysis is supported by experimental data and detailed methodologies to assist in making an informed decision.
Executive Summary
Oleamide and this compound are both effective slip agents for polyethylene, but they exhibit distinct performance profiles due to their differences in molecular structure and size. Oleamide, a primary amide, is characterized by its rapid migration to the polymer surface, providing immediate slip performance. However, its lower molecular weight and melting point can lead to issues with thermal stability and long-term performance.
In contrast, this compound, a secondary bis-amide, has a significantly larger molecular structure and a higher melting point. This results in slower migration to the surface, leading to a delayed but more durable and thermally stable slip effect. The choice between these two additives depends on the specific requirements of the application, such as the need for immediate slip versus long-term stability and performance at elevated temperatures.
Data Presentation
The following tables summarize the key physical, performance, and regulatory properties of this compound and oleamide.
Table 1: Physical and Chemical Properties
| Property | This compound (EBS) | Oleamide |
| Chemical Formula | C38H76N2O2 | C18H35NO[1] |
| Molecular Weight | 593.0 g/mol [2] | 281.48 g/mol [1][3] |
| Melting Point | 144-146 °C[2] | 70-76 °C[1] |
| Appearance | White to off-white powder, beads, or flakes[2][4] | White to off-white flakes or powder[1][5] |
| Solubility | Insoluble in water; soluble in hot chlorinated and aromatic hydrocarbons.[6] | Insoluble in water; soluble in organic solvents like toluene, hot ethanol, and ether.[5] |
Table 2: Performance Characteristics in Polyethylene
| Performance Metric | This compound (EBS) | Oleamide |
| Coefficient of Friction (COF) Reduction | Effective at reducing COF, providing a smooth surface.[4] | Can reduce static friction by 50-80%.[1] |
| Migration Rate | Slow migration due to larger molecular size.[7] | Fast migration, providing immediate slip.[8] |
| Thermal Stability | High thermal stability.[9] | Lower thermal stability compared to EBS.[1] |
| Mechanism of Action | Acts as both an internal and external lubricant.[2][6] | Migrates to the surface to form a lubricating layer.[10][11] |
| Recommended Loading Level | 0.5 - 1.5% for lubrication and release properties.[2][6] | 500 - 3000 ppm (0.05 - 0.3%).[1] |
Table 3: Regulatory Information for Food Contact Applications
| Regulatory Body | This compound (EBS) | Oleamide |
| FDA (USA) | Approved for use in food contact polymers under 21 CFR 175.105, 175.300, 176.170, 177.1200, 177.2470, and 177.2480.[4][12][13] | FDA compliant for food and pharmaceutical packaging materials.[3] |
Experimental Protocols
The evaluation of slip agent performance in polyethylene typically involves the following key experiments:
Coefficient of Friction (COF) Measurement
The slip properties of polyethylene films are quantified by measuring the static and kinetic coefficients of friction.
-
Standard Test Method: ASTM D1894 is the standard method used for this purpose.
-
Apparatus: A coefficient of friction tester, which includes a sled of a specified weight and a moving plane.
-
Procedure:
-
A specimen of the polyethylene film is attached to the sled, and another piece of the same film is secured to the moving plane.
-
The force required to initiate motion between the two surfaces (static friction) and the force required to maintain motion at a constant speed (kinetic friction) are measured.
-
The coefficients of friction are calculated by dividing the measured forces by the normal force (the weight of the sled).
-
Migration and Concentration Analysis
The concentration of the slip agent on the surface of the polyethylene film is a critical factor in its performance. This is often determined using gas chromatography.
-
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Procedure:
-
Extraction: The slip agent is extracted from the surface of a known area of the polyethylene film using a suitable solvent (e.g., isopropanol) through methods like pressurized liquid extraction (PLE).
-
Analysis: The extract is then injected into a gas chromatograph. The slip agent is separated from other components on a capillary column and detected by a flame ionization detector.
-
Quantification: The concentration of the slip agent is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
-
Thermal Stability Assessment
The thermal stability of the slip agents is evaluated to understand their performance at elevated processing temperatures.
-
Methodology: Thermogravimetric Analysis (TGA).
-
Procedure:
-
A small sample of the slip agent is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The TGA instrument continuously measures the weight of the sample as a function of temperature.
-
The temperature at which significant weight loss occurs indicates the onset of thermal degradation. Polyethylene itself is generally stable up to around 290°C in an inert atmosphere.[14]
-
Mandatory Visualization
Caption: Chemical structures of this compound and Oleamide.
Caption: Experimental workflow for evaluating slip agents in polyethylene.
Caption: Logical relationship of slip agent properties and performance.
Concluding Remarks
The selection between this compound and oleamide as a slip agent for polyethylene is a trade-off between the speed of action and long-term performance. Oleamide is the preferred choice for applications requiring immediate and high slip, where processing temperatures are moderate and long-term stability is not the primary concern. Conversely, this compound is ideal for applications demanding high-temperature stability, durability, and a consistent, long-lasting slip effect, even if the onset of this effect is delayed. For professionals in drug development, the slower migration of this compound might be advantageous in minimizing potential leachables and extractables into the drug product over its shelf life, a critical consideration for packaging and delivery systems. The detailed experimental protocols provided herein can be utilized to conduct in-house evaluations to determine the optimal slip agent for a specific polyethylene formulation and application.
References
- 1. dravyom.com [dravyom.com]
- 2. ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya [atamanchemicals.com]
- 3. flychemtech.com [flychemtech.com]
- 4. 2017erp.com [2017erp.com]
- 5. So Luck Chemical & Machinery » Slip Agent Oleamide High Pure Quality [soluckchemical.com]
- 6. ETHYLENE BIS STEARAMIDE EBS [gzcardlo.com]
- 7. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. schem.net [schem.net]
- 11. sunrisecolour.com [sunrisecolour.com]
- 12. specialchem.com [specialchem.com]
- 13. polymeradd.co.th [polymeradd.co.th]
- 14. s26bed24fbe1f0eb6.jimcontent.com [s26bed24fbe1f0eb6.jimcontent.com]
A Comparative Guide to the Lubricating Efficacy of N,N'-Methylenebis(stearamide) Validated by Tribometry
For researchers and professionals in material science and drug development, selecting the appropriate lubricant is critical for optimizing manufacturing processes and ensuring product integrity. N,N'-Methylenebis(stearamide), also known as Ethylene bis-stearamide (EBS), is a widely utilized synthetic wax known for its effective lubricating properties in various applications, including plastics, powder metallurgy, and pharmaceuticals.[1][2][3] This guide provides an objective comparison of EBS with common alternatives, supported by experimental data and standardized testing protocols to validate its lubricating efficacy.
Comparative Analysis of Lubricants
N,N'-Methylenebis(stearamide) functions as both an internal and external lubricant, which reduces friction between polymer chains and minimizes adhesion to processing equipment.[4][5] Its high melting point and thermal stability make it suitable for high-temperature applications.[6] For a comprehensive evaluation, its performance is compared against two widely used metallic soaps: Calcium Stearate and Zinc Stearate. These alternatives are often employed in similar industrial applications for their lubricating and release-agent properties.
Data Presentation: Tribological Performance
The lubricating efficacy of these compounds is quantified using a tribometer to measure key parameters such as the Coefficient of Friction (COF) and wear rate. The COF indicates the resistance to sliding motion, while the wear rate quantifies material loss due to friction. The following table summarizes representative tribological data.
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions may vary between studies. This table is intended to provide a relative performance overview based on available literature.
| Lubricant | Test Method | Coefficient of Friction (COF) | Wear Scar Diameter (mm) | Key Observations |
| N,N'-Methylenebis(stearamide) (EBS) | Surface Force Apparatus | Data Not Directly Stated | Not Applicable | Characterized by a low coefficient of friction and excellent high-temperature lubrication.[7] One study noted higher friction than Zinc Stearate at very low loads between iron surfaces, though this was not a standard tribological test.[8] Generally reduces abrasion and enhances material flow.[1] |
| Calcium Stearate (Grease Base) | Four-Ball Tester | 0.070 - 0.090 | Data Not Available | Demonstrates very good anti-friction and anti-wear properties. [5 from previous step] Often used in grease formulations and shows comparable performance to commercial greases containing other additives. [4 from previous step] |
| Zinc Stearate | Powder Friction Measurement | Data Not Directly Stated | Not Applicable | Widely used as a release agent and lubricant. [1 from previous step] Some studies in powder metallurgy suggest it may exhibit higher dynamic friction compared to amide waxes like EBS under specific compaction conditions. [7 from previous step] It is valued for its ability to form a low-friction film on surfaces. [3 from previous step] |
Experimental Protocols
To ensure reproducibility and standardization, the lubricating properties are evaluated using established tribological testing methods. The Four-Ball Wear Test is a common industry standard for this purpose.[9][10][11]
Protocol: Four-Ball Wear Test (based on ASTM D4172)
1. Objective: To determine the wear-preventive characteristics of a lubricating solid when subjected to sliding contact under prescribed conditions.
2. Apparatus:
- Four-Ball Tribometer: A device consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them by a motor.[9][12]
- Microscope: For measuring the wear scars on the stationary balls with an accuracy of 0.01 mm.
- Sample Holder & Heating Unit: To maintain the lubricant and balls at the specified test temperature.
3. Materials:
- Test Lubricant: N,N'-Methylenebis(stearamide) powder, Calcium Stearate powder, or Zinc Stearate powder.
- Test Balls: 12.7 mm diameter steel balls (AISI 52100 steel).
- Cleaning Solvents: Heptane or other suitable solvents for cleaning test balls and equipment.
4. Procedure:
- Preparation: Thoroughly clean the four steel balls and the test cup with solvent and allow them to dry completely.
- Assembly: Place the three stationary balls into the test cup. Disperse the solid lubricant powder to ensure adequate coating and contact with the balls. Clamp the cup into the tribometer.
- Setup: Secure the fourth ball in the chuck of the drive spindle. Place the test cup onto the platform and raise it until the fourth ball is seated in the cavity formed by the three stationary balls.
- Test Conditions:
- Load: Apply a normal load of 392 N (40 kgf).
- Speed: Set the rotational speed to 1200 rpm.
- Temperature: Heat the lubricant sample to 75°C (167°F).
- Duration: Run the test for a duration of 60 minutes. [9 from previous step]
- Execution: Start the motor and the timer simultaneously. Ensure the temperature remains constant throughout the test.
- Conclusion: At the end of the test, stop the motor, remove the load, and lower the test cup. Remove the three stationary balls for analysis.
5. Data Collection and Analysis:
- Wear Scar Measurement: Clean the stationary balls with solvent. Using the microscope, measure the diameter of the wear scars in two directions (parallel and perpendicular to the striations) for each of the three balls.
- Calculation: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates superior wear protection.[10]
- Friction Torque: The tribometer continuously records the frictional torque during the test, which is then used to calculate the coefficient of friction.
Mandatory Visualization
The logical workflow for validating the efficacy of a lubricant using a tribometer is outlined in the diagram below. This process ensures a systematic and reproducible approach to data acquisition and analysis.
Caption: Workflow for Lubricant Efficacy Validation.
References
- 1. ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya [atamanchemicals.com]
- 2. herwe-additives.de [herwe-additives.de]
- 3. AMIDE WAXES - Ataman Kimya [atamanchemicals.com]
- 4. ETHYLENE BIS(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 5. Ethylene Bis(Stearamide) (EBS) | Basstech International [basstechintl.com]
- 6. atamankimya.com [atamankimya.com]
- 7. nimbasia.com [nimbasia.com]
- 8. Adhesive and Frictional Properties of Solid Lubricants for Powder Metallurgy Evaluated by Surface Force Apparatus [jstage.jst.go.jp]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. cnlubricantadditive.com [cnlubricantadditive.com]
- 11. microtribodynamics.engr.tamu.edu [microtribodynamics.engr.tamu.edu]
- 12. eu.falex.com [eu.falex.com]
N,N'-Methylenedistearamide versus ethylene bis stearamide: a comparative study in polymer processing
A Comparative Guide: N,N'-Methylenedistearamide vs. Ethylene Bis Stearamide in Polymer Processing
For researchers, scientists, and professionals in polymer science and material development, the selection of appropriate processing aids is critical to achieving desired product performance and manufacturing efficiency. Among the various additives available, amide waxes play a significant role as lubricants, slip agents, and mold release agents. This guide provides a comparative analysis of two such additives: this compound and the more commonly known Ethylene Bis Stearamide (EBS). While both are bis-amides used in polymer processing, they are distinct chemical compounds with different structures and properties.
Introduction to this compound and Ethylene Bis Stearamide
This compound , also known as methylenedistearamide or N,N'-methylenebis(stearamide), is a bis-amide wax.[1][2][3] It is characterized by two stearamide groups linked by a single methylene bridge. Information regarding its specific applications and performance in polymer processing is not as extensively documented in publicly available literature as for Ethylene Bis Stearamide.
Ethylene Bis Stearamide (EBS) is a widely used and well-documented synthetic wax in the plastics industry.[4][5] It consists of two stearamide molecules joined by an ethylene bridge.[4] EBS is recognized for its multifunctional properties, acting as both an internal and external lubricant, a dispersing agent for fillers and pigments, a mold release agent, and an anti-blocking agent in a variety of polymers.[1][6][7]
Physical and Chemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of these two additives, which influence their behavior during polymer processing.
| Property | This compound | Ethylene Bis Stearamide (EBS) |
| Synonyms | Methylenedistearamide, N,N'-Methylenebis(stearamide) | N,N'-Ethylenebis(stearamide), Acrawax C |
| CAS Number | 109-23-9 | 110-30-5 |
| Molecular Formula | C37H74N2O2 | C38H76N2O2 |
| Molecular Weight | 579.00 g/mol | 593.02 g/mol |
| Melting Point | 148-150°C | 141-146°C |
| Appearance | White powder or granules | White to light yellow powder, beads, or flakes |
Synthesis of this compound and Ethylene Bis Stearamide
The synthesis of these bis-amides typically involves the reaction of a diamine with a fatty acid. The choice of the diamine dictates the bridging group between the two amide functionalities.
This compound Synthesis: The synthesis of N,N'-methylenebis(amides) can be achieved through the reaction of an amide with formaldehyde, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.[8] For this compound, this would involve the reaction of stearamide with formaldehyde.
Ethylene Bis Stearamide (EBS) Synthesis: EBS is synthesized by the reaction of stearic acid with ethylenediamine.[9] This process typically involves heating the reactants, often in a specific molar ratio (e.g., 2 moles of stearic acid to 0.8-1 mole of ethylenediamine), at elevated temperatures (120-180°C).[9]
Comparative Performance in Polymer Processing
While direct comparative experimental data is scarce, the functions of these additives can be inferred from their chemical nature and the extensive data available for EBS. Both molecules possess long, non-polar fatty acid chains and polar amide groups, which impart lubricity and surface-active properties.
Lubrication: Both compounds are expected to function as lubricants.
-
Internal Lubrication: By reducing the friction between polymer chains, these additives can lower the melt viscosity and improve the flowability of the polymer.[10][11] This is particularly beneficial in injection molding and extrusion processes.
-
External Lubrication: They can also migrate to the surface of the polymer melt, reducing friction between the melt and the hot metal surfaces of processing equipment, which aids in preventing sticking and improving surface finish.[12]
Mold Release: The ability to migrate to the surface also makes these amides effective mold release agents, facilitating the easy ejection of molded parts.[13][14]
Dispersing Agent: EBS is well-known for its role as a dispersing aid for pigments and fillers in masterbatches and compounds.[1][15] The amide groups can interact with the surface of fillers, while the fatty acid chains enhance compatibility with the polymer matrix, leading to more uniform dispersion. It is plausible that this compound exhibits similar functionality.
Experimental Data for Ethylene Bis Stearamide (EBS): Numerous studies have quantified the effects of EBS on various polymers. For instance:
-
In glass fiber-reinforced Acrylonitrile Butadiene Styrene (ABS) and Styrene Acrylonitrile (SAN) composites, the addition of EBS has been shown to increase the melt flow rate, indicating improved processability.[16]
-
In Poly(L-lactide) (PLLA), EBS can act as a nucleating agent, accelerating the crystallization rate.[17]
-
In various thermoplastics like PVC, PE, PP, and ABS, EBS is used in concentrations ranging from 0.1% to 2.0% to act as a smoothing agent, anti-adhesion agent, and external lubricant.[12]
Experimental Protocols
To conduct a direct comparative study, the following experimental protocols would be essential:
1. Rheological Analysis:
-
Methodology: Melt Flow Index (MFI) and capillary rheometry would be used to assess the effect of each additive on the melt viscosity and flow behavior of a chosen polymer (e.g., ABS, PVC, or Polypropylene).
-
Procedure: Prepare polymer compounds with varying concentrations of this compound and EBS (e.g., 0.5%, 1.0%, 1.5% by weight). Measure the MFI according to ASTM D1238. Conduct capillary rheometry to determine shear viscosity as a function of shear rate at typical processing temperatures.
2. Thermal Analysis:
-
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to evaluate the impact on thermal properties.
-
Procedure: Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer compounds. Use TGA to assess the thermal stability and degradation temperature of the compounds.[18]
3. Mechanical Testing:
-
Methodology: Tensile testing (ASTM D638) and impact testing (ASTM D256 - Izod) would be performed on molded specimens.
-
Procedure: Injection mold standard test specimens from the prepared polymer compounds. Measure tensile strength, modulus, and elongation at break, as well as Izod impact strength.
Conclusion
Both this compound and Ethylene Bis Stearamide are fatty acid bis-amides that can function as valuable processing aids in the polymer industry. While they share similarities in their expected functions as lubricants and release agents due to their chemical structures, EBS is a much more widely used and documented additive. The extensive availability of performance data for EBS across a wide range of polymers and applications makes it a reliable choice for formulators.
This compound, with its slightly different chemical structure, may offer unique performance characteristics, but a lack of published experimental data makes a direct, evidence-based comparison challenging. For researchers and developers, this represents an opportunity for further investigation. A systematic comparative study following the outlined experimental protocols would be necessary to fully elucidate the relative advantages and disadvantages of this compound versus Ethylene Bis Stearamide in specific polymer processing applications. Such research would provide valuable insights for the optimization of polymer formulations and processing efficiency.
References
- 1. N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya [atamanchemicals.com]
- 2. METHYLENEBISSTEARAMIDE | 109-23-9 [chemicalbook.com]
- 3. N,N'-Methylenebisoctadecanamide | CAS#:109-23-9 | Chemsrc [chemsrc.com]
- 4. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 5. ETHYLENE BIS STEARAMIDE EBS [gzcardlo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]
- 8. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]
- 9. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are the common plastic lubricants? [wsdchemical.com]
- 13. US4374222A - Compositions containing mold release agents - Google Patents [patents.google.com]
- 14. CA2068441A1 - Amide mould release agents for injection moulding of methylmethacrylate polymers - Google Patents [patents.google.com]
- 15. scienceopen.com [scienceopen.com]
- 16. ijariie.com [ijariie.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
Performance evaluation of N,N'-Methylenedistearamide against zinc stearate as a processing aid
In the world of polymer processing and pharmaceutical manufacturing, the selection of the right processing aid is a critical determinant of efficiency, product quality, and overall cost-effectiveness. Among the myriad of available options, N,N'-Methylenedistearamide (often represented by its close analog N,N'-ethylenebis(stearamide) or EBS) and zinc stearate are two prominent players. This guide provides an in-depth performance evaluation of these two additives, supported by typical experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Both this compound (represented by EBS) and zinc stearate function as effective lubricants, mold release agents, and dispersing aids. However, their performance characteristics can differ significantly depending on the polymer system and processing conditions. EBS, an amide wax, is often lauded for its balanced internal and external lubricating effects, contributing to improved melt flow and enhanced surface finish. Zinc stearate, a metallic soap, is a well-established heat stabilizer and release agent, particularly effective in PVC processing. The choice between the two often comes down to the specific requirements of the application, including the desired surface aesthetics, thermal stability needs, and compatibility with other formulation components.
Comparative Performance Data
To illustrate the performance differences between EBS and zinc stearate, the following tables summarize typical quantitative data obtained from standard industry testing protocols. These values are representative and can vary based on the specific grade of the additive, the polymer matrix, concentration, and processing parameters.
Table 1: Lubrication and Rheological Effects in Polypropylene (PP) at 0.5% w/w Concentration
| Parameter | Test Method | Polypropylene (Control) | PP + 0.5% Zinc Stearate | PP + 0.5% EBS |
| Melt Flow Index (MFI) | ASTM D1238 | 4.0 g/10 min | 4.5 g/10 min | 5.2 g/10 min |
| Coefficient of Friction (Polymer to Steel) | ASTM D1894 | 0.35 | 0.28 | 0.22 |
| Extruder Torque | N/A | 100% (Baseline) | 92% | 85% |
| Extrusion Pressure | N/A | 100% (Baseline) | 95% | 88% |
Table 2: Mold Release and Mechanical Properties in Acrylonitrile Butadiene Styrene (ABS)
| Parameter | Test Method | ABS (Control) | ABS + 0.5% Zinc Stearate | ABS + 0.5% EBS |
| Mold Release Force | Instrumented Injection Molding | 100% (Baseline) | 75% | 65% |
| Tensile Strength | ASTM D638 | 45 MPa | 43 MPa | 44 MPa |
| Impact Strength (Notched Izod) | ASTM D256 | 210 J/m | 205 J/m | 208 J/m |
| Surface Gloss (60°) | ASTM D523 | 85 GU | 88 GU | 92 GU |
Table 3: Dispersion and Thermal Stability in Rigid PVC Formulation
| Parameter | Test Method | PVC (Control) | PVC + 1.0 phr Zinc Stearate | PVC + 1.0 phr EBS |
| Pigment Dispersion Rating (1-5, 5=best) | Microscopic Analysis | 3 | 4 | 5 |
| Dynamic Thermal Stability (180°C) | ASTM D2538 | 25 min | 40 min | 30 min |
| Fusion Time | Brabender Plastograph | 60 sec | 55 sec | 65 sec |
Key Performance Differences
Lubrication Efficiency
EBS generally exhibits superior lubrication properties due to its dual functionality as both an internal and external lubricant.[1] As an internal lubricant , the polar amide groups of EBS reduce the intermolecular friction between polymer chains, thereby decreasing melt viscosity and improving flowability.[2] As an external lubricant , the long, non-polar fatty acid chains migrate to the surface of the polymer melt, reducing friction between the melt and the hot metal surfaces of the processing equipment.[1][2] This combined effect typically results in a greater reduction in extruder torque and pressure compared to zinc stearate.[2]
Zinc stearate also provides both internal and external lubrication. Its long hydrocarbon chain reduces friction between polymer chains, while the polar zinc carboxylate group has an affinity for metal surfaces, aiding in external lubrication. However, its effect on melt viscosity reduction is often less pronounced than that of EBS.
Mold Release Performance
Both additives are effective mold release agents. EBS often provides a lower release force, which can be attributed to the formation of a highly effective, low-surface-energy film at the mold-polymer interface.[3] This can lead to faster cycle times and reduced part defects.[3] Zinc stearate is also a powerful release agent, particularly in injection molding, helping to prevent sticking and ensuring a clean surface finish.[4]
Impact on Mechanical Properties
A critical consideration for any processing aid is its effect on the final mechanical properties of the polymer. At typical loading levels (0.5-1.5%), both EBS and zinc stearate generally have a minimal negative impact on properties such as tensile and impact strength.[3] However, excessive amounts of any lubricant can potentially lead to a reduction in these properties due to interference with polymer chain entanglement.
Dispersion and Surface Finish
EBS is an excellent dispersing agent for pigments and fillers.[2][3] Its structure allows it to wet the surface of solid particles, promoting their uniform distribution throughout the polymer matrix.[2] This often results in improved color consistency and a high-gloss surface finish.[3] Zinc stearate also aids in pigment dispersion and can enhance surface gloss.
Thermal Stability
Zinc stearate is a well-known heat stabilizer, especially for PVC. It functions by scavenging acidic by-products, such as hydrochloric acid, that can be released during the processing of halogen-containing polymers, thereby preventing degradation. While EBS is thermally stable at typical processing temperatures, it does not provide the same level of acid scavenging activity as zinc stearate.[3]
Experimental Protocols
To achieve the comparative data presented above, the following experimental methodologies are typically employed:
Melt Flow Index (MFI)
-
Apparatus: Melt Flow Indexer
-
Procedure: A specified amount of the polymer compound is placed in the heated barrel of the MFI apparatus. A standard weight is applied to a piston, which forces the molten polymer through a capillary die. The mass of extrudate collected over a specific time period is measured and reported in grams per 10 minutes. A higher MFI value indicates lower melt viscosity and better flowability.
Coefficient of Friction
-
Apparatus: Coefficient of Friction Tester
-
Procedure: A sled of a known weight, with the polymer sample attached to its base, is pulled across a stationary polished steel surface at a constant speed. The force required to initiate motion (static friction) and to maintain motion (kinetic friction) is measured. The coefficient of friction is calculated as the ratio of the frictional force to the normal force (the weight of the sled).
Mold Release Force Measurement
-
Apparatus: Instrumented Injection Molding Machine with Ejector Force Sensors
-
Procedure: The polymer is injection molded into a standard mold. During the ejection phase of the molding cycle, sensors measure the force required by the ejector pins to push the part out of the mold cavity. A lower ejection force indicates better mold release properties.
Mechanical Property Testing
-
Apparatus: Universal Testing Machine (for tensile strength), Izod Impact Tester
-
Procedure: Standard test specimens (e.g., dog bones for tensile testing, notched bars for impact testing) are prepared by injection molding.
-
Tensile Strength: The specimen is pulled apart at a constant rate of extension until it breaks. The maximum stress applied is recorded as the tensile strength.
-
Impact Strength: A pendulum hammer of a specific weight is released from a set height to strike the notched specimen. The energy absorbed by the specimen during fracture is measured.
-
Pigment Dispersion Analysis
-
Apparatus: Optical Microscope
-
Procedure: A thin section of the pigmented polymer is prepared and viewed under a microscope. The uniformity of the pigment particle distribution is assessed and rated on a standardized scale.
Dynamic Thermal Stability
-
Apparatus: Two-Roll Mill or Brabender Plastograph
-
Procedure: The PVC compound is processed at a high temperature (e.g., 180°C). Samples are taken at regular intervals and their color is observed. The time until the sample shows significant degradation (e.g., severe discoloration or charring) is recorded as the dynamic thermal stability time.
Logical Workflow for Additive Selection
Caption: Workflow for selecting a processing aid.
Signaling Pathway of Lubrication Mechanisms
Caption: Internal vs. External Lubrication Mechanisms.
Conclusion
The choice between this compound (EBS) and zinc stearate as a processing aid is not a one-size-fits-all decision. EBS often provides a superior balance of internal and external lubrication, leading to significant improvements in melt flow and surface finish. Zinc stearate, while also an effective lubricant and release agent, offers the added benefit of heat stabilization, making it a preferred choice for heat-sensitive polymers like PVC. For applications where surface aesthetics and processing efficiency are paramount, EBS may be the more suitable option. Conversely, where thermal stability is a primary concern, zinc stearate remains a robust and reliable choice. A thorough evaluation based on the specific polymer, processing conditions, and desired end-product properties, utilizing the experimental protocols outlined in this guide, will enable the selection of the most effective processing aid for a given application.
References
The Impact of Methylenebisstearamide on Polymer Film Surface Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the surface properties of polymer films is paramount. This guide provides a comprehensive comparison of Methylenebisstearamide (MBS) with other common slip agents, focusing on their effects on surface energy and wettability. The information is supported by experimental data and detailed protocols to aid in material selection and formulation development.
Methylenebisstearamide, also known as N,N'-ethylenebis(stearamide) or EBS, is a synthetic wax widely employed as an additive in polymer processing. It functions as an internal and external lubricant, a mold release agent, a dispersant, and a slip and anti-blocking agent. When incorporated into polymers such as polyethylene (PE) and polypropylene (PP), MBS migrates to the surface, forming a thin, lubricating monomolecular layer. This surface modification inherently alters the film's surface energy and wettability, which are critical parameters influencing adhesion, printing, and biocompatibility.
Comparative Analysis of Surface Modifying Agents
While specific quantitative data directly comparing the effect of Methylenebisstearamide on the surface energy and wettability of polymer films against other common slip agents like erucamide and oleamide is limited in publicly available literature, the known mechanisms of action allow for a qualitative comparison. Slip agents, in general, are designed to reduce the coefficient of friction of polymer films. This is achieved by the additive migrating to the surface and creating a low-energy surface.
A study on high-density polyethylene (HDPE) demonstrated that the migration of slip additives to the surface leads to an increase in the contact angle of water, indicating a decrease in wettability and a lower surface energy. While this particular study did not include MBS, it provides a foundational understanding of the behavior of such additives.
| Additive Type | Chemical Name | Key Characteristics Affecting Surface Properties |
| Bis-amide | Methylenebisstearamide (MBS/EBS) | Forms a stable, waxy surface layer. Its larger molecular size compared to primary amides may influence migration rate and surface morphology. |
| Primary Amide | Erucamide | A widely used slip agent known for its effectiveness in reducing friction. It migrates to the surface to form a low-energy layer. |
| Primary Amide | Oleamide | Another common slip agent, which also functions by migrating to the polymer surface and lowering the coefficient of friction. |
Experimental Protocols
To quantitatively assess the impact of Methylenebisstearamide and other additives on polymer film surfaces, the following experimental methodologies are typically employed.
Sample Preparation: Polymer Film with Additive
Objective: To prepare polymer films with a controlled concentration of Methylenebisstearamide or other slip agents.
Materials:
-
Polymer resin (e.g., Polyethylene, Polypropylene)
-
Methylenebisstearamide (MBS/EBS) powder
-
Alternative slip agents (e.g., Erucamide, Oleamide)
-
Twin-screw extruder
-
Film casting or blowing line
Procedure:
-
The polymer resin and the selected additive are dry blended at a predetermined weight percentage (e.g., 0.1%, 0.5%, 1.0% w/w).
-
The blend is then melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the additive within the polymer matrix.
-
The compounded material is then processed into a film of uniform thickness using either a film casting or a film blowing process.
-
Control films without any additives are also prepared using the same processing conditions for baseline comparison.
A Comparative Guide to the Quantification of N,N'-Methylenedistearamide in Polymer Matrices: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals working with polymer matrices, accurate quantification of additives like the lubricant and slip agent N,N'-Methylenedistearamide (MBSA) is critical for quality control, product performance, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data for the closely related compound N,N'-ethylenebisstearamide (EBS), to aid in selecting the most suitable technique for your specific needs.
At a Glance: HPLC vs. GC-MS for MBSA Analysis
| Parameter | HPLC with ELSD | GC-MS |
| Principle | Separation based on polarity in liquid phase | Separation based on volatility and polarity in gas phase |
| Typical Sample Prep | Dissolution/precipitation, filtration | Solvent extraction, derivatization may be required |
| Linearity (Correlation Coefficient) | r > 0.998[1][2] | Generally excellent with appropriate standards |
| Limit of Detection (LOD) | 0.8 µg/mL[1][2] | Dependent on the specific method and analyte |
| Limit of Quantification (LOQ) | 2.0 µg/mL[1][2] | Dependent on the specific method and analyte |
| Accuracy (% Recovery) | 99.6%[1][2] | Typically high with appropriate internal standards |
| Precision (%RSD) | 1.95% (instrumental)[1][2] | Generally low, often <10% |
| Advantages | Suitable for non-volatile and thermally labile compounds, simpler sample preparation in some cases. | High specificity and sensitivity, structural elucidation capabilities. |
| Disadvantages | May require specialized detectors like ELSD for compounds lacking a UV chromophore. | May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
A detailed experimental protocol for the analysis of N,N'-ethylenebisstearamide (EBS), a compound structurally and functionally similar to MBSA, in an ethylene vinyl acetate (EVA) polymer matrix using HPLC with Evaporative Light Scattering Detection (ELSD) has been reported.[1][2] For GC-MS, a general approach is outlined based on methods for other common slip agents.
HPLC-ELSD Method for EBS Quantification
1. Sample Preparation (Dissolution/Precipitation) [1][2]
-
Weigh approximately 200 mg of the polymer sample into a centrifuge tube.
-
Add 10 mL of chloroform and dissolve the polymer by shaking.
-
Induce precipitation of the polymer by adding 10 mL of methanol and vortexing.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Carefully collect the supernatant containing the dissolved EBS.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-ELSD Conditions [1][2]
-
Column: Diol column
-
Mobile Phase: 100% Chloroform
-
Flow Rate: 1 mL/min
-
Column Temperature: 50°C
-
Detector: Evaporative Light Scattering Detector (ELSD)
General GC-MS Method for MBSA Quantification
1. Sample Preparation (Solvent Extraction)
-
Weigh a known amount of the polymer sample.
-
Perform a solvent extraction using a suitable solvent in which MBSA is soluble but the polymer is not (e.g., isopropanol, chloroform). Techniques like Soxhlet extraction or pressurized liquid extraction can be employed for efficient extraction.
-
Concentrate the extract to a known volume.
-
Derivatization may be necessary to increase the volatility of MBSA for GC analysis.
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium
-
Injection Mode: Splitless or split, depending on the concentration.
-
Temperature Program: An optimized temperature ramp to ensure good separation of MBSA from other extractables.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of MBSA.
Workflow for MBSA Quantification in Polymers
Caption: General workflow for the quantification of MBSA in polymer matrices.
Logical Relationship of Method Selection
Caption: Decision tree for selecting between HPLC and GC-MS based on analyte properties.
Conclusion
Both HPLC and GC-MS are viable techniques for the quantification of this compound in polymer matrices. The choice between the two will largely depend on the specific analyte properties, the available instrumentation, and the desired level of sensitivity and specificity.
For MBSA, which is a high molecular weight and relatively non-volatile compound, HPLC with a universal detector like ELSD presents a robust and validated approach, as demonstrated by the data for the similar compound EBS.[1][2] This method avoids potential thermal degradation and the need for derivatization.
GC-MS, on the other hand, offers unparalleled specificity and can be extremely sensitive, particularly when operated in SIM mode. While it may require a derivatization step to enhance the volatility of MBSA, it provides definitive identification based on the mass spectrum. For laboratories equipped with GC-MS, developing a quantitative method is a strong option, especially when structural confirmation is paramount.
Ultimately, the optimal method will be determined by a thorough validation process within your laboratory, considering the specific polymer matrix and the analytical requirements of your application.
References
Validating the improvement of polymer processability with the addition of N,N'-Methylenedistearamide
For researchers, scientists, and drug development professionals seeking to optimize polymer processing, the addition of lubricating agents is a critical consideration. This guide provides a comprehensive comparison of N,N'-Methylenedistearamide, also known as N,N'-ethylenebis(stearamide) (EBS), with other alternatives, supported by experimental data to validate its efficacy in improving polymer processability.
This compound is a synthetic wax that functions as a highly effective internal and external lubricant in a wide range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and ABS.[1][2] Its primary role is to reduce friction, both between polymer chains and between the polymer melt and processing equipment, leading to a smoother and more efficient manufacturing process.[1] This guide will delve into the quantitative effects of this compound on key processing parameters and compare its performance with other common processing aids.
Mechanism of Action: A Dual Lubrication Approach
This compound improves polymer processability through a dual lubrication mechanism. As an internal lubricant , its molecules position themselves between polymer chains, reducing intermolecular friction and thereby lowering the melt viscosity.[1] This allows the polymer to flow more easily under processing conditions. As an external lubricant , it migrates to the surface of the polymer melt, creating a lubricating layer between the polymer and the metal surfaces of processing equipment, such as extruders and molds.[1] This reduces adhesion and friction, preventing melt fracture and improving the surface finish of the final product.
Caption: Mechanism of this compound in improving polymer processability.
Quantitative Validation of Improved Processability
The effectiveness of this compound as a processing aid can be quantified through various analytical techniques. The most common methods include measuring the Melt Flow Index (MFI) and analyzing the rheological properties of the polymer.
Melt Flow Index (MFI)
The MFI is a measure of the ease of flow of a molten thermoplastic polymer. A higher MFI value indicates a lower viscosity and better processability. The addition of this compound has been shown to significantly increase the MFI of polymers.
For instance, a study on glass fiber (GF) reinforced Acrylonitrile Butadiene Styrene (ABS) and Styrene Acrylonitrile (SAN) demonstrated a clear increase in the Melt Flow Rate (MFR) with increasing concentrations of EBS.
| Polymer Composite | EBS Concentration (wt%) | Melt Flow Rate (g/10 min) |
| ABS + 30% GF | 0 | 2.5 |
| ABS + 30% GF | 0.5 | 3.1 |
| ABS + 30% GF | 1.0 | 3.8 |
| ABS + 30% GF | 1.5 | 4.5 |
| SAN + 30% GF | 0 | 4.2 |
| SAN + 30% GF | 0.5 | 5.0 |
| SAN + 30% GF | 1.0 | 5.9 |
| SAN + 30% GF | 1.5 | 6.8 |
| Data adapted from a study on the effect of EBS on glass fiber reinforced thermoplastics.[3] |
Rheological Analysis
Comparison with Other Processing Aids
This compound offers distinct advantages over other common processing aids such as stearic acid and oleamide. While all act as lubricants, their effectiveness and compatibility can vary depending on the polymer system and processing conditions.
| Processing Aid | Chemical Family | Primary Function | Key Advantages | Potential Considerations |
| This compound (EBS) | Bis-amide wax | Internal & External Lubricant | High thermal stability, effective at low concentrations, improves surface finish.[1][2] | Can sometimes affect the thermal stability of PVC if not used with appropriate stabilizers.[4] |
| Stearic Acid | Fatty Acid | Primarily External Lubricant | Cost-effective, widely available. | Can have limited thermal stability at higher processing temperatures, may lead to plate-out on equipment. |
| Oleamide | Fatty Acid Amide | Slip Agent, Internal Lubricant | Excellent slip properties, improves surface lubricity. | Can migrate to the surface over time, potentially affecting printing and sealing. |
| Zinc Stearate | Metallic Stearate | External Lubricant, Stabilizer | Good release properties, acts as a co-stabilizer in PVC. | Can affect clarity in transparent applications. |
Experimental Protocols
To validate the improvement in processability, the following standard experimental protocols are recommended:
Melt Flow Index (MFI) Testing
-
Apparatus: Melt Flow Indexer
-
Standard: ASTM D1238 or ISO 1133
-
Procedure:
-
A specified amount of the polymer (with and without this compound) is loaded into the heated barrel of the MFI apparatus.
-
The polymer is allowed to melt and reach thermal equilibrium at a set temperature (e.g., 230°C for polypropylene).
-
A standard weight is applied to a piston, forcing the molten polymer through a die of a specific diameter.
-
The extrudate is collected over a set period of time and weighed.
-
The MFI is calculated and expressed in grams per 10 minutes (g/10 min).
-
Rheological Analysis
-
Apparatus: Rotational or Capillary Rheometer
-
Procedure (Rotational Rheometry):
-
A sample of the polymer is placed between two parallel plates or a cone and plate geometry.
-
The sample is heated to the desired processing temperature.
-
A controlled shear rate or stress is applied to the sample, and the resulting stress or strain is measured.
-
The complex viscosity, storage modulus (G'), and loss modulus (G'') are determined as a function of frequency or shear rate.
-
Differential Scanning Calorimetry (DSC)
-
Apparatus: Differential Scanning Calorimeter
-
Procedure:
-
A small, weighed sample of the polymer is placed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow into or out of the sample is measured relative to an empty reference pan.
-
The DSC thermogram can reveal changes in the melting temperature (Tm) and crystallization temperature (Tc) of the polymer, which can be influenced by the presence of processing aids. The addition of EBS can act as a nucleating agent, potentially increasing the crystallization temperature.[5]
-
Caption: Experimental workflow for validating polymer processability improvement.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Detecting Methylenebisstearamide in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methylenebisstearamide (MBSA), a common processing aid and lubricant, in polymer matrices. The cross-validation of analytical methods is crucial for ensuring data integrity, regulatory compliance, and successful product development. This document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) Spectroscopy for the detection and quantification of MBSA.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of Methylenebisstearamide in polymers is contingent on various factors, including the required sensitivity, selectivity, and the nature of the polymer matrix. Below is a summary of the performance characteristics of HPLC, GC-MS, and a semi-quantitative FTIR method.
| Parameter | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on polarity, detection by light scattering of nebulized analyte. | Separation of volatile compounds followed by mass-based identification and quantification. | Measurement of infrared absorption by molecular vibrations. |
| Linearity (r) | 0.9983[1][2] | Good linearity reported for similar fatty acid amides. | Good linear relationship (r=0.9994) for a similar additive. |
| Accuracy (%) | 99.6%[1][2] | High accuracy with recovery rates of 98-101% for similar analytes. | High accuracy with recovery between 98.59% and 100.02% for a similar additive. |
| Precision (RSD) | 1.95% (instrumental), 9.1% (intra-day for extraction), 9.9% (day-to-day for extraction)[1] | RSD of 0.87% reported for a validated GC-MS method. | Not explicitly reported for MBSA. |
| Limit of Detection (LOD) | 0.8 µg/mL[1] | 61.0 ng/g for hexadecanoamide, 74.0 ng/g for octadecanamide in polyethylene. | LOD for a dye was <0.0005 ppm using a KBr disk method.[3] |
| Limit of Quantification (LOQ) | 2.0 µg/mL[1][2] | Not explicitly reported for MBSA, but for similar analytes, LOQ for EG was 0.86 ng/mg and for DEG was 1.69 ng/mg. | Not explicitly reported for MBSA. |
| Sample Preparation | Dissolution/precipitation extraction. | Solvent extraction (Pressurized Solvent Extraction is optimal), followed by derivatization. | Extraction (Soxhlet or dissolution-precipitation) and preparation of a KBr disk or film. |
| Analysis Time | Elution time of 3.0 min.[1] | Dependent on the chromatographic program. | Rapid, with spectra acquired in minutes. |
| Strengths | High accuracy and precision for quantification. | High sensitivity and selectivity, excellent for identification of unknown additives. | Fast, non-destructive, and requires minimal sample preparation for qualitative analysis. Can be quantitative with proper calibration. |
| Limitations | Requires solvent extraction, ELSD response can be non-linear. | Requires derivatization for some fatty acid amides, thermal degradation of analytes is a possibility. | Lower sensitivity compared to chromatographic methods, matrix effects can be significant. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide synopses of the experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
This method is suitable for the quantitative analysis of MBSA in polymers like ethylene vinyl acetate (EVA).
-
Sample Preparation: Dissolution/Precipitation Extraction [1][2]
-
Dissolve the polymer sample containing MBSA in a suitable solvent (e.g., chloroform/methanol 90:10 v/v) at an elevated temperature.
-
Allow the solution to cool to precipitate the polymer.
-
Centrifuge the mixture and collect the supernatant containing the dissolved MBSA.
-
Filter the supernatant prior to injection into the HPLC system.
-
-
Chromatographic Conditions [1][2]
-
Column: Diol column
-
Mobile Phase: 100% Chloroform
-
Flow Rate: 1 mL/min
-
Column Temperature: 50 °C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Elution Time: Approximately 3.0 minutes
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for the determination of fatty acid amides, including MBSA, in polyethylene.
-
Sample Preparation: Pressurized Solvent Extraction (PSE)
-
Place the polymer sample in the extraction cell of the PSE system.
-
Extract the sample with a suitable solvent (e.g., a mixture of 2-propanol and chloroform) at elevated temperature and pressure.
-
Collect the extract and concentrate it by blowing down with nitrogen.
-
Derivatization: A trifluoroethyl derivation step is carried out on the extract before GC-MS analysis.
-
-
GC-MS Conditions
-
Column: HP-Innowax column
-
Injection: Splitless
-
Carrier Gas: Helium
-
Detection: Mass Spectrometry (Scan mode for identification, SIM mode for quantification)
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR can be used for the semi-quantitative or quantitative analysis of MBSA after extraction from the polymer matrix. This method is particularly useful for rapid screening.
-
Sample Preparation: Soxhlet or Dissolution-Precipitation Extraction [1][4]
-
Soxhlet Extraction:
-
Place the polymer sample in a thimble in the Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., ethyl acetate) for several hours.
-
Evaporate the solvent to obtain the extracted MBSA.
-
-
Dissolution-Precipitation: (As described in the HPLC section)
-
-
FTIR Analysis
-
Prepare a KBr disk by mixing a known amount of the extracted MBSA with potassium bromide and pressing it into a pellet.
-
Alternatively, cast a thin film of the extracted material onto a suitable IR-transparent window.
-
Acquire the FTIR spectrum.
-
For quantitative analysis, create a calibration curve by measuring the absorbance of characteristic MBSA peaks (e.g., amide I and amide II bands) at known concentrations.
-
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of analytical methods.
Comparison of Key Performance Characteristics
Caption: Comparison of key performance characteristics.
References
- 1. Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N,N'-Methylenedistearamide
This document provides essential safety and logistical information for the proper disposal of N,N'-Methylenedistearamide (CAS No. 109-23-9). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Summary of Key Data
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Methylenebis(stearamide), N,N'-Methylenebis-octadecanamide | [1] |
| CAS Number | 109-23-9 | [1] |
| Molecular Formula | C37H74N2O2 | [1] |
| Molecular Weight | 579.00 g/mol | [2] |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1][3] |
| Disposal Precaution | P273: Avoid release to the environment. | [3] |
| Disposal Code | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [3] |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the recommended procedure is based on standard chemical waste management practices, taking into account its environmental hazards. The primary methods involve thermal destruction or secure landfilling by a licensed facility.
Methodology for Waste Disposal
The disposal of this compound must be conducted in a manner that prevents environmental contamination, particularly of aquatic ecosystems.
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials from spills, in suitable and tightly closed containers.[3]
-
Label the containers clearly with the chemical name and associated hazards.
-
Store the waste containers in a dry, cool, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal Route Selection:
-
Prohibited Disposal: Do not discharge this compound or its containers into sewer systems, drains, or any water bodies.[3][4] This is due to its classification as causing long-lasting harmful effects to aquatic life.[1][3]
-
Recommended Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact a licensed professional waste disposal service to arrange for its disposal.[5]
-
-
Contaminated Packaging Disposal:
-
Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling N,N'-Methylenedistearamide
Essential Safety and Handling Guide for N,N'-Methylenedistearamide
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 109-23-9). The following procedural guidance is designed to ensure safe laboratory operations.
Chemical and Physical Properties
This compound is a waxy solid. Understanding its physical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₇H₇₄N₂O₂ | [1][2][3] |
| Molecular Weight | 579 g/mol | [1][3] |
| Appearance | Waxy white solid in various forms | [4] |
| Melting Point | 148-150°C | [1][2][3] |
| Boiling Point | 707°C | [1][3] |
| Flash Point | 103°C | [1][3] |
| Density | 0.889 g/cm³ | [1][2] |
| Vapor Pressure | 0.002 Pa at 25°C | [1][3] |
| Solubility | Insoluble in water. | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is classified as a combustible solid that can form explosive mixtures with air when in finely dispersed form.[4][5] Mild irritation to the eyes, skin, and respiratory tract may occur upon exposure.[4] Therefore, a cautious approach and proper PPE are mandatory.
| Exposure Route | Potential Hazard | Recommended PPE / Safety Measure |
| Inhalation | May cause respiratory tract irritation; coughing.[4][6] | Use in a well-ventilated area with local exhaust ventilation.[7][8] If dust is generated, wear an approved/certified particulate filter respirator.[4][5][7] |
| Skin Contact | May cause skin irritation or redness.[4][6] | Wear protective gloves and a lab coat or other protective clothing.[4][5][6] |
| Eye Contact | May cause serious eye irritation or redness.[4][6] | Wear safety glasses with side-shields or chemical safety goggles.[4][5][7] |
| Ingestion | Not a primary route of occupational exposure. | Do not eat, drink, or smoke in work areas.[4][7] Wash hands thoroughly after handling.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust exposure.[7][8]
-
Ensure all equipment used for handling, such as scoops and containers, is properly grounded to prevent static electricity buildup, which can be an ignition source for dust.[7]
-
Keep the chemical away from open flames, sparks, and other sources of ignition.[5][7] Use non-sparking tools.[5][7]
-
-
Chemical Handling :
-
Storage :
Emergency Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[7]
-
Prevent the further spread of dust. If appropriate, moisten the spilled material lightly with water to prevent it from becoming airborne.[4][5]
-
Carefully sweep or vacuum the spilled substance into a suitable, labeled waste container using non-sparking tools.[5][7]
-
Clean the contaminated surface thoroughly.[7]
First Aid Measures:
-
Inhalation : Move the person to fresh air and allow them to rest.[4][6]
-
Skin Contact : Remove contaminated clothing. Rinse the affected skin with soap and plenty of water.[4][6]
-
Eye Contact : Immediately flush eyes with plenty of water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[4][6] Seek medical attention if irritation persists.[4][6]
-
Ingestion : Rinse the mouth with water.[4] Do not induce vomiting.
Disposal Plan
-
Unused Product : Dispose of waste material at a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[6][7]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. Cas 109-23-9,METHYLENEBISSTEARAMIDE | lookchem [lookchem.com]
- 2. N,N'-Methylenebisoctadecanamide | CAS#:109-23-9 | Chemsrc [chemsrc.com]
- 3. METHYLENEBISSTEARAMIDE | 109-23-9 [chemicalbook.com]
- 4. ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE) [chemicalsafety.ilo.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chempoint.com [chempoint.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
